Product packaging for Velloquercetin(Cat. No.:CAS No. 139955-63-8)

Velloquercetin

Cat. No.: B1203498
CAS No.: 139955-63-8
M. Wt: 368.3 g/mol
InChI Key: YFDRNZOCVRPNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Velloquercetin is a specialized dihydrofuranoflavonol, a class of flavonoids isolated from plants of the Vellozia genus . Its molecular structure is defined by the formula C20H16O7, which distinguishes it from the more common flavonol quercetin (C15H10O7) through additional structural complexity, including a dihydrofuran ring . This compound is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. While the biological activity of this compound itself is not fully characterized, research into its parent compound, quercetin, provides a foundation for potential research directions. Quercetin is extensively studied for its broad-spectrum pharmacological activities, including potent antioxidant mechanisms such as direct free radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defenses like glutathione . It also demonstrates significant antibacterial properties , with mechanisms involving disruption of bacterial cell walls and membranes, and inhibition of nucleic acid synthesis . Furthermore, quercetin is investigated for its anti-inflammatory and potential anticancer activities, often through the modulation of key signaling pathways such as NF-κB and PI3K/AKT . Researchers are encouraged to explore whether this compound shares, augments, or possesses unique mechanisms compared to these established bioactivities. Its distinct chemical structure may offer novel interactions with biological targets, making it a compelling candidate for investigative phytochemistry and drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O7 B1203498 Velloquercetin CAS No. 139955-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139955-63-8

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

IUPAC Name

7-(3,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C20H16O7/c1-8(2)13-6-10-14(26-13)7-15-16(17(10)23)18(24)19(25)20(27-15)9-3-4-11(21)12(22)5-9/h3-5,7,13,21-23,25H,1,6H2,2H3

InChI Key

YFDRNZOCVRPNBL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

Foundational & Exploratory

Velloquercetin: A Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Velloquercetin is a naturally occurring flavonoid, structurally related to the well-studied compound quercetin.[1] This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound. Due to the limited availability of experimental data for this compound, this document also presents a detailed analysis of quercetin as a closely related surrogate to offer insights into its potential biological activities and mechanisms of action. This guide includes a summary of physicochemical properties, detailed experimental protocols for assessing biological activity, and a review of key signaling pathways modulated by quercetin.

Introduction to this compound

This compound is classified as an extended flavonoid, characterized by a quercetin core substituted with a 2-isopropenyldihydrofuran ring across the 6 and 7 positions of the A-ring.[1] It is a plant metabolite that has been identified in species of the Cunila and Vellozia genera.[1] While its precise biological functions are not yet extensively documented, its structural similarity to quercetin suggests it may possess a range of interesting pharmacological properties.

Chemical Structure and Identification

The chemical identity of this compound is well-defined through various spectroscopic and computational methods.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 7-(3,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one[1]
Molecular Formula C₂₀H₁₆O₇[1]
Molecular Weight 368.3 g/mol [1]
SMILES CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O[1]
InChI Key YFDRNZOCVRPNBL-UHFFFAOYSA-N[1]
PubChem CID 442663[1]

Physicochemical Properties: A Comparative Analysis

Table 2: Physicochemical Properties of Quercetin

PropertyValue
Melting Point 314–317 °C
Boiling Point Sublimes
Water Solubility Practically insoluble; reported values vary (e.g., < 0.01 g/L at 20 °C)
Solubility in Organic Solvents Soluble in ethanol (approx. 2 mg/mL), DMSO (approx. 30 mg/mL), and acetone (approx. 80 mmol/L)
pKa 6.31 (predicted)

Potential Biological Activities and Signaling Pathways (Inferred from Quercetin)

Given the structural relationship, it is plausible that this compound shares some of the biological activities of quercetin. Quercetin is a potent antioxidant, anti-inflammatory, and anticancer agent that modulates several key signaling pathways.

Antioxidant Activity

Quercetin's antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions. This activity is mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Nrf2_Pathway Nrf2-ARE Signaling Pathway Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 destabilizes ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 inhibition (ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of

Caption: Nrf2-ARE signaling pathway activation by quercetin.

Anti-inflammatory Activity

Quercetin exerts anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NFkB_Pathway NF-κB Signaling Pathway Quercetin Quercetin IKK IKK Complex Quercetin->IKK inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) InflammatoryStimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases ProinflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NFkB->ProinflammatoryGenes translocates to nucleus and activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by quercetin.

Anticancer Activity

Quercetin has been shown to possess anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. These effects are mediated through the modulation of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK_Pathway MAPK Signaling Pathway Quercetin Quercetin Raf Raf Quercetin->Raf inhibits MEK MEK Quercetin->MEK inhibits GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras activate Ras->Raf activates Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK->TranscriptionFactors activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation promote

Caption: Modulation of the MAPK signaling pathway by quercetin.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of flavonoids like quercetin, which could be adapted for the study of this compound.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound (e.g., quercetin or this compound) in methanol or DMSO.

  • Assay Procedure: a. In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells. b. Add 100 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.

  • Cell Culture: Culture human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate until confluent.

  • Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a 25 µM solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.

  • Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then add the test compound at various concentrations.

  • Oxidative Stress Induction: Add a 600 µM solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.

  • Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.

Anti-inflammatory Activity Assays

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.

This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (from LPS-stimulated cells treated with the test compound) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

  • Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Calculation: The cytokine concentration is determined from the standard curve.

Cytotoxicity Assay

This colorimetric assay assesses cell viability and the cytotoxic effects of a compound.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

Experimental Workflow Example

The following diagram illustrates a general workflow for the preliminary screening and characterization of a flavonoid compound.

Experimental_Workflow Experimental Workflow for Flavonoid Characterization Start Start: Compound Isolation/Synthesis Purity Purity & Structural Characterization (NMR, MS) Start->Purity Antioxidant Antioxidant Activity Screening (DPPH, ABTS) Purity->Antioxidant Cytotoxicity Cytotoxicity Screening (MTT Assay) Purity->Cytotoxicity Cellular_Antioxidant Cellular Antioxidant Assay (CAA) Antioxidant->Cellular_Antioxidant End End: Data Analysis & Conclusion Cellular_Antioxidant->End Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine ELISA) Cytotoxicity->Anti_inflammatory Mechanism Mechanism of Action Studies (Western Blot for MAPK, NF-κB) Anti_inflammatory->Mechanism Mechanism->End

Caption: A generalized experimental workflow for flavonoid analysis.

Conclusion

This compound is a structurally defined flavonoid with a close relationship to quercetin. While direct experimental data on its biological activities are currently lacking, its chemical structure suggests it may hold significant therapeutic potential, particularly in the realms of antioxidant and anti-inflammatory action. The detailed protocols and signaling pathway information provided for quercetin in this guide offer a robust framework for initiating future research into the pharmacological properties of this compound. Further investigation is warranted to elucidate the specific biological functions and mechanisms of action of this promising natural compound.

References

Velloquercetin: A Technical Guide to Its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velloquercetin is a naturally occurring prenylated flavonoid, a class of compounds known for their diverse biological activities. As an extended flavonoid, its chemical structure is closely related to quercetin, one of the most abundant and well-studied dietary flavonoids. The distinguishing feature of this compound is the presence of a 2-isopropenyldihydrofuran ring fused to the A-ring of the flavonoid backbone. This structural modification is anticipated to alter its lipophilicity and interaction with biological targets, making it a compound of significant interest for phytochemical and pharmacological research. This guide provides a comprehensive overview of the known natural sources of this compound and a detailed exploration of its putative biosynthetic pathway.

Natural Sources of this compound

This compound has been identified in a limited number of plant genera, suggesting a specialized biosynthetic capability. The primary documented sources are:

  • Genus Cunila : Various species within this genus of flowering plants in the mint family (Lamiaceae) have been reported to produce this compound.

  • Genus Vellozia : This genus of plants, native to South America, is another confirmed source of this compound.

Quantitative Data

To date, specific quantitative data on the concentration of this compound in Cunila and Vellozia species is not extensively available in the public domain literature. However, to provide a comparative context, the following table summarizes the content of the parent compound, quercetin, in various well-known plant sources. This data can serve as a general reference for the potential range of flavonoid content in plant tissues.

Plant SourcePlant PartQuercetin Content (mg/100g fresh weight)Reference
Onions, RedBulb19.93--INVALID-LINK--
Capers, cannedFlower bud173.4--INVALID-LINK--
KaleLeaves7.71--INVALID-LINK--
Apples, with skinFruit4.42--INVALID-LINK--
Berries (e.g., lingonberry)Fruit15--INVALID-LINK--

Note: The concentration of this compound in its source plants will require specific experimental determination.

Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow the general phenylpropanoid and flavonoid biosynthetic pathways, with additional specific steps of prenylation and subsequent oxidative cyclization.

General Flavonoid Biosynthesis

The core flavonoid structure is synthesized from precursors derived from the shikimate and acetate pathways. Phenylalanine is converted to cinnamic acid, which is then transformed into 4-coumaroyl-CoA. This molecule serves as the entry point into the flavonoid biosynthetic pathway. A molecule of 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form a chalcone intermediate, which is then isomerized to a flavanone. A series of hydroxylations and the introduction of a double bond in the C-ring lead to the formation of the flavonol, quercetin.

Proposed Biosynthesis of this compound from Quercetin

The formation of this compound from the quercetin scaffold is hypothesized to involve two key enzymatic steps:

  • Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the quercetin backbone. This reaction typically occurs at a nucleophilic position on the flavonoid A-ring.

  • Oxidative Cyclization: Following prenylation, an oxidative cyclization reaction is proposed to occur. This involves the formation of the 2-isopropenyldihydrofuran ring. This type of cyclization is a known modification in the biosynthesis of various furanoflavonoids.

Below is a diagram illustrating the proposed biosynthetic pathway from quercetin to this compound.

Velloquercetin_Biosynthesis cluster_flavonoid_pathway General Flavonoid Pathway cluster_velloquercetin_pathway This compound-Specific Pathway Phenylalanine Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA Phenylalanine->4-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Prenylated_Quercetin Prenyl-Quercetin Intermediate Quercetin->Prenylated_Quercetin Prenyltransferase + DMAPP This compound This compound Prenylated_Quercetin->this compound Oxidative Cyclase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

While specific, optimized protocols for this compound are not widely published, methodologies for the extraction, isolation, and quantification of the structurally related compound quercetin can be adapted.

General Experimental Workflow

The following diagram outlines a general workflow for the extraction and analysis of this compound from plant material.

Experimental_Workflow Start Start Sample_Collection Plant Material Collection (Cunila or Vellozia sp.) Start->Sample_Collection End End Sample_Prep Drying and Grinding Sample_Collection->Sample_Prep Extraction Solvent Extraction (e.g., Ethanol, Methanol) Sample_Prep->Extraction Filtration Filtration and Solvent Evaporation Extraction->Filtration Fractionation Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Filtration->Fractionation Isolation Chromatographic Separation (Column Chromatography, Prep-HPLC) Fractionation->Isolation Characterization Structural Elucidation (NMR, MS) Isolation->Characterization Quantification Quantitative Analysis (HPLC-UV/MS) Characterization->Quantification Quantification->End

Caption: General workflow for this compound analysis.

Detailed Methodologies
  • Sample Preparation: Air-dry or freeze-dry the plant material (leaves, stems, or flowers of Cunila or Vellozia species) and grind it into a fine powder.

  • Solvent Extraction: Macerate or sonicate the powdered plant material with a suitable organic solvent such as 80% ethanol or methanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the extract. Prenylated flavonoids like this compound are expected to partition into the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography using silica gel or a reversed-phase C18 stationary phase. Elute with a gradient of solvents (e.g., hexane-ethyl acetate or water-methanol) to separate the compounds based on polarity.

  • Preparative HPLC: For final purification, use preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase optimized for the separation of flavonoids.

The structure of the isolated this compound can be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) can establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular formula. Tandem MS (MS/MS) can provide fragmentation patterns for structural confirmation.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • HPLC Analysis: Develop an analytical HPLC method, typically using a reversed-phase C18 column and a mobile phase consisting of acidified water and acetonitrile or methanol. Detection can be performed using a UV detector at the wavelength of maximum absorbance for this compound or a mass spectrometer for higher sensitivity and selectivity.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared plant extracts and quantify the amount of this compound by comparing the peak area to the calibration curve.

Conclusion

This compound represents an intriguing natural product with potential for further scientific investigation. While its known natural sources are currently limited to the genera Cunila and Vellozia, further phytochemical screening of related plant species may reveal additional sources. The proposed biosynthetic pathway, involving prenylation and oxidative cyclization of a quercetin precursor, provides a logical framework for understanding its formation in plants and opens avenues for biosynthetic engineering approaches. The provided experimental protocols, adapted from established methods for quercetin, offer a solid starting point for researchers aiming to isolate, characterize, and quantify this unique prenylated flavonoid. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to explore its biological activities and potential applications in drug development.

Isolating Velloquercetin from Cunila Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of velloquercetin, a prenylated flavonoid, from Cunila species. While this compound has been reported in the Cunila genus, specific species and detailed isolation protocols are not widely published. This document outlines a robust, generalized methodology based on established techniques for the extraction and purification of prenylated flavonoids from plant matrices.

Introduction to this compound and Cunila Species

This compound is a complex flavonoid derivative of quercetin, characterized by an additional isopropenyldihydrofuran ring. This modification, known as prenylation, can significantly enhance the biological activity of the flavonoid backbone. The Cunila genus, belonging to the Lamiaceae family, comprises aromatic herbs and subshrubs, some of which are known to produce a variety of flavonoids. The presence of this compound in this genus presents an opportunity for the discovery of novel therapeutic agents.

Generalized Experimental Workflow for this compound Isolation

The isolation of this compound from Cunila species can be approached through a multi-step process involving extraction, fractionation, and purification. The following workflow is a composite methodology derived from standard practices for the isolation of prenylated flavonoids.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification cluster_3 Phase 4: Structural Elucidation A Plant Material Collection and Preparation (Aerial parts of Cunila sp.) B Drying and Grinding A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) C->D E Selection of Bioactive Fraction (e.g., Ethyl Acetate Fraction) D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Preparative HPLC F->G H Isolated this compound G->H I Spectroscopic Analysis (NMR, MS, UV-Vis) H->I G cluster_0 This compound (Hypothesized) cluster_1 Signaling Pathways cluster_2 Cellular Responses A This compound B MAPK Pathway A->B Inhibition C PI3K/Akt Pathway A->C Inhibition D NF-κB Pathway A->D Inhibition E ↓ Proliferation B->E C->E F ↑ Apoptosis C->F Inhibition of survival G ↓ Inflammation D->G

Velloquercetin in Vellozia Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the occurrence, isolation, and potential biological significance of velloquercetin and its derivatives in plants of the Vellozia genus. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, pharmacology, and drug development.

Introduction

This compound is a unique extended flavonoid, structurally characterized by a quercetin core with a 2-isopropenyldihydrofuran ring fused at the 6 and 7 positions.[1] This modification imparts distinct physicochemical properties compared to the more common flavonoid, quercetin. This compound and its derivatives have been identified as constituents of plants in the Vellozia genus, a family of monocotyledonous plants predominantly found in Brazil. This guide summarizes the current knowledge on the presence of these compounds in Vellozia species, details the methodologies for their extraction and identification, and explores their potential biological activities based on their structural class.

Data Presentation: Occurrence of this compound and its Derivatives in Vellozia

To date, the scientific literature has focused on the qualitative identification of this compound and its derivatives in Vellozia species rather than their quantitative analysis. Consequently, specific quantitative data on the concentration of these compounds in various Vellozia plants are not currently available. The following table summarizes the identified this compound-related compounds and the Vellozia species in which they have been found.

CompoundVellozia SpeciesReference
This compoundNot specified, but reported in the genus[1]
This compound 3',4'-dimethyl etherVellozia graminifolia[2]
This compound 3,3',4'-trimethyl etherVellozia graminifolia[2]
Quercetin 3-O-methyl etherVellozia dasypus
6-C-methyl quercetin 3-O-methyl etherVellozia dasypus

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound and its derivatives from Vellozia plants, based on established protocols for flavonoids.

General Workflow for Flavonoid Isolation and Characterization

The isolation and characterization of this compound and its derivatives from Vellozia plant material typically involves a multi-step process. The following diagram illustrates a general experimental workflow.

experimental_workflow plant_material Vellozia Plant Material (e.g., aerial parts) extraction Extraction (e.g., Maceration with Ethyl Acetate) plant_material->extraction fractionation Fractionation (e.g., Open-Column Chromatography) extraction->fractionation hplc Purification & Analysis (HPLC-DAD, HPLC-MS/MS) fractionation->hplc structure_elucidation Structural Elucidation (NMR Spectroscopy) hplc->structure_elucidation

A generalized workflow for the isolation and identification of flavonoids.
Extraction of Flavonoids from Vellozia dasypus

This protocol is adapted from the methodology used for the isolation of methoxylated flavonols from the aerial parts of Vellozia dasypus.

  • Plant Material Preparation : Collect and air-dry the aerial parts of Vellozia dasypus. Once dried, grind the plant material into a coarse powder.

  • Maceration :

    • Submerge the powdered plant material in ethyl acetate.

    • Allow the mixture to macerate at room temperature for a specified period (e.g., 48 hours), with occasional agitation to ensure thorough extraction.

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl acetate extract.

Isolation of Flavonoid Fractions
  • Open-Column Chromatography :

    • Pack a glass column with a suitable stationary phase, such as silica gel.

    • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity. A typical gradient might start with a non-polar solvent like hexane and gradually introduce more polar solvents such as ethyl acetate and methanol.

    • Collect the eluate in fractions.

  • Fraction Pooling :

    • Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) to identify fractions with similar chemical profiles.

    • Pool the fractions that contain the compounds of interest.

Purification and Characterization
  • High-Performance Liquid Chromatography (HPLC) :

    • Further purify the pooled fractions using preparative or semi-preparative HPLC.

    • An HPLC system equipped with a photodiode array (PDA) detector is useful for monitoring the separation and obtaining UV-Vis spectra of the isolated compounds, which can aid in their preliminary identification.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) :

    • Utilize HPLC coupled with a mass spectrometer (e.g., using electrospray ionization) to determine the molecular weights of the isolated compounds and to obtain fragmentation patterns that can help in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • For definitive structural determination, subject the purified compounds to one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR analysis. These techniques provide detailed information about the connectivity of atoms within the molecule.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been elucidated, its structural classification as a prenylated flavonoid suggests potential interactions with key cellular signaling cascades. Prenylated flavonoids are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects, often through the modulation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

The following diagram illustrates a simplified representation of the MAPK signaling pathway, a potential target for this compound.

mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS This compound This compound RAF RAF This compound->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Differentiation, Inflammation) Gene Expression (Proliferation, Differentiation, Inflammation) Transcription Factors->Gene Expression\n(Proliferation, Differentiation, Inflammation)

A potential mechanism of action for this compound via the MAPK pathway.

This proposed mechanism is based on the known activities of other prenylated flavonoids and requires experimental validation for this compound.

Conclusion

This compound and its derivatives represent a promising class of flavonoids found in the Vellozia genus. While current research has successfully identified several of these compounds, further studies are needed to quantify their presence in different Vellozia species and to fully elucidate their biological activities and mechanisms of action. The protocols and information presented in this guide provide a foundation for future research in this area, which could lead to the development of new therapeutic agents.

References

The Biological Activity of Quercetin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The following technical guide details the biological activities of Quercetin. Initial searches for "Velloquercetin" did not yield relevant results, suggesting a possible typographical error. Given the extensive research available on Quercetin, a prominent flavonoid, this document focuses on its established biological functions.

Quercetin is a naturally occurring polyphenolic flavonoid found in a variety of fruits, vegetables, and grains.[1] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This guide provides an in-depth look at the molecular mechanisms and biological activities of Quercetin, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data on Biological Activities

The biological efficacy of Quercetin has been quantified across numerous studies. The following tables summarize key findings for easy comparison.

Table 1: Antioxidant and Enzyme Inhibitory Activity of Quercetin

Assay TypeMetricResultReference
DPPH Radical ScavengingIC5033.1 µM[4]
Acetylcholinesterase (AChE) InhibitionIC5059.15 µg/mL[4]

Table 2: In Vivo Anti-inflammatory and Cardioprotective Effects of Quercetin

| Animal Model | Condition | Dosage | Outcome | Reference | | --- | --- | --- | --- | | Rats | Hypercholesterolemic Diet | 25 mg/kg body weight for 60 days | Modulation of TLR-NF-κB signaling, reduced expression of adhesion molecules |[5] | | Mice | Skin Cancer Development | Oral administration in daily diet | Decreased development of skin cancer |[6] |

Key Signaling Pathways Modulated by Quercetin

Quercetin exerts its pleiotropic effects by modulating a multitude of intracellular signaling pathways that are critical in the pathogenesis of various diseases.[7] These include pathways involved in inflammation, cell survival, proliferation, and apoptosis.[2][7]

Anti-inflammatory Pathways

Quercetin is a potent anti-inflammatory agent that can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][8] It achieves this by modulating key inflammatory signaling pathways, including:

  • NF-κB Signaling: Quercetin can block the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a central regulator of inflammation.[8]

  • MAPK Signaling: It also interferes with the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in the inflammatory response.[6]

  • NLRP3 Inflammasome: Quercetin has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system.[9]

G cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_quercetin Quercetin Intervention cluster_pathway Signaling Cascade cluster_response Cellular Response Stimuli Stimuli MAPK MAPK Stimuli->MAPK Activates NF_kB NF-κB Stimuli->NF_kB Activates NLRP3 NLRP3 Inflammasome Stimuli->NLRP3 Activates Quercetin Quercetin Quercetin->MAPK Inhibits Quercetin->NF_kB Inhibits Quercetin->NLRP3 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces NF_kB->Cytokines Induces NLRP3->Cytokines Induces

Quercetin's Inhibition of Inflammatory Pathways
Cell Survival and Apoptosis Pathways

Quercetin has demonstrated anticancer properties by modulating signaling pathways that control cell survival and apoptosis.[2] Key pathways include:

  • PI3K/Akt Pathway: This is a major pro-survival pathway that is often dysregulated in cancer. Quercetin can inhibit the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis.[7][10]

  • Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is implicated in several cancers. Quercetin has been shown to inhibit this pathway by interacting with β-catenin and preventing its translocation to the nucleus.[11]

  • p53 Pathway: Quercetin can modulate the p53 tumor suppressor pathway, which plays a critical role in cell cycle arrest and apoptosis.[8]

G cluster_quercetin Quercetin Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway Quercetin->Wnt_BetaCatenin Inhibits Apoptosis Apoptosis Quercetin->Apoptosis Induces Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Wnt_BetaCatenin->Cell_Survival Promotes

Modulation of Cell Survival Pathways by Quercetin
Antioxidant and Neuroprotective Pathways

Quercetin's potent antioxidant activity is a cornerstone of its neuroprotective effects. It can directly scavenge reactive oxygen species (ROS) and also modulate endogenous antioxidant defense systems.[6]

  • Nrf2-ARE Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[10] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxifying enzymes.

  • Sirtuin Pathway: Quercetin has been shown to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance, metabolism, and longevity.[10]

G cluster_stress Cellular Stress cluster_quercetin Quercetin Intervention cluster_pathways Protective Pathways cluster_response Cellular Response Oxidative_Stress Oxidative Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Inhibits Quercetin Quercetin Nrf2_ARE Nrf2-ARE Pathway Quercetin->Nrf2_ARE Activates SIRT1 SIRT1 Pathway Quercetin->SIRT1 Activates Antioxidant_Defense Antioxidant Defense Nrf2_ARE->Antioxidant_Defense Upregulates SIRT1->Neuroprotection Promotes Antioxidant_Defense->Neuroprotection Contributes to

Quercetin's Role in Antioxidant and Neuroprotective Pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of common experimental protocols used to assess the biological activity of Quercetin.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in absorbance at a specific wavelength.[4]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[4]

In Vitro Cellular Assays
  • Cell Viability Assay (e.g., MTT Assay): This assay is used to determine the cytotoxic effects of Quercetin on cancer cells. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Colony Formation Assay: This assay evaluates the ability of single cells to proliferate and form colonies, providing an indication of long-term cell survival after treatment with Quercetin.[2]

  • Scratch Wound Assay: This technique is used to assess the effect of Quercetin on cell migration and invasion, which are important processes in cancer metastasis.[2]

  • Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining, DNA Fragmentation Assay, Comet Assay): These methods are employed to quantify the induction of apoptosis (programmed cell death) by Quercetin.[2]

Molecular Biology Techniques
  • Quantitative PCR (qPCR): This technique is used to measure the expression levels of specific genes that are modulated by Quercetin, such as those involved in apoptosis, cell cycle regulation, and signaling pathways.[2]

  • Proteome Profiler: This antibody-based array allows for the simultaneous measurement of the relative expression levels of multiple proteins to understand the broader effects of Quercetin on cellular proteomes.[2]

Workflow for Investigating Anticancer Effects

The following diagram illustrates a typical experimental workflow for investigating the anticancer properties of Quercetin in vitro.

G cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines Treatment Quercetin Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assays (MTT, Colony Formation) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Comet) Treatment->Apoptosis_Assay Migration_Assay Migration/Invasion Assays (Wound Healing) Treatment->Migration_Assay Molecular_Analysis Molecular Analysis (qPCR, Proteome Profiler) Cell_Viability->Molecular_Analysis Apoptosis_Assay->Molecular_Analysis Migration_Assay->Molecular_Analysis

Experimental Workflow for In Vitro Anticancer Studies

References

Velloquercetin: A Comprehensive Technical Review of Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velloquercetin, a prominent dietary flavonoid, has garnered significant scientific attention for its pleiotropic pharmacological activities. This technical guide synthesizes the current understanding of this compound's mechanisms of action, with a focus on its antioxidant, anti-inflammatory, and anti-cancer properties. Drawing upon a comprehensive review of preclinical studies, this document elucidates the molecular pathways modulated by this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound (3,3′,4′,5,7-pentahydroxyflavone) is a polyphenolic compound ubiquitously found in a variety of fruits, vegetables, and grains. Its wide-ranging biological effects have been extensively documented, positioning it as a promising candidate for further investigation in the prevention and treatment of chronic diseases. This whitepaper delves into the core molecular mechanisms that are hypothesized to underpin the therapeutic potential of this compound.

Antioxidant Mechanisms of Action

This compound's potent antioxidant activity is a cornerstone of its protective effects. This activity is multifaceted, involving both direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

The chemical structure of this compound, with its multiple hydroxyl groups, enables it to donate hydrogen atoms and electrons, thereby neutralizing a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Modulation of Cellular Antioxidant Pathways

This compound has been shown to influence key signaling pathways that regulate the expression of antioxidant enzymes.[1][2] It can enhance the body's antioxidant capacity by upregulating enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), and by increasing the levels of glutathione (GSH).[1]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of this compound is frequently quantified using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

AssayIC50 / ValueReference
DPPH Radical Scavenging Assay Moderate free radical scavenger[3]
ABTS Radical Scavenging Assay 1.89 ± 0.33 µg/mL[4]

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key driver of numerous pathologies. This compound exerts significant anti-inflammatory effects by targeting multiple components of the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes and Cytokines

This compound has been demonstrated to inhibit the activity of key pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Modulation of Inflammatory Signaling Pathways

A critical aspect of this compound's anti-inflammatory action is its ability to modulate intracellular signaling pathways that orchestrate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous inflammatory genes.[1] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

NF_kB_Pathway cluster_nucleus Nucleus Quercetin This compound IKK IKK Quercetin->IKK Inhibits TNFa TNF-α TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 Translocates to Nucleus p_IkBa p-IκBα Inflammatory_Genes Inflammatory Gene Expression p_p65_p50->Inflammatory_Genes Induces nucleus Nucleus

Caption: this compound inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, JNK, and ERK, plays a crucial role in inflammation. This compound can modulate the phosphorylation and activation of these kinases, leading to a reduction in the inflammatory response.[1][2]

MAPK_Pathway Quercetin This compound MAPKKK MAPKKK Quercetin->MAPKKK Inhibits Stress_Stimuli Stress Stimuli Stress_Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: this compound modulates the MAPK signaling pathway.

Anti-Cancer Mechanisms of Action

This compound has demonstrated anti-cancer activity in a wide range of cancer cell lines and animal models. Its mechanisms are pleiotropic, affecting cell proliferation, apoptosis, and angiogenesis.

Inhibition of Cancer Cell Proliferation

This compound can arrest the cell cycle at various phases, thereby inhibiting the uncontrolled proliferation of cancer cells. It has been shown to downregulate the expression of cyclins and cyclin-dependent kinases (CDKs) that are critical for cell cycle progression.

Induction of Apoptosis

A key anti-cancer mechanism of this compound is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Modulation of Cancer-Related Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit the phosphorylation and activation of PI3K and Akt, leading to the suppression of downstream pro-survival signals.

PI3K_Akt_Pathway Quercetin This compound PI3K PI3K Quercetin->PI3K Inhibits Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of this compound have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
HL-60 Promyelocytic Leukemia~7.796[5]
CT-26 Colon Carcinoma>12024[1]
MCF-7 Breast Cancer7348[6]
MDA-MB-231 Breast Cancer8548[6]
HCT116 Colon Cancer5.79 (±0.13)Not Specified[2]
PC-3 Prostate Cancer85.6 ± 4.224[1]
LNCaP Prostate Cancer65.2 ± 3.824[1]
A549 Lung Carcinoma>12024[1]
HeLa Cervical Carcinoma>12024[1]
MOLT-4 Acute Lymphoblastic Leukemia45.2 ± 2.624[1]
Raji Burkitt's Lymphoma55.8 ± 3.124[1]
PC-12 Pheochromocytoma75.4 ± 4.524[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a DPPH solution without the sample serves as the control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Western Blot Analysis for PI3K/Akt Pathway

Objective: To investigate the effect of this compound on the phosphorylation of PI3K and Akt.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a culture dish and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize the expression levels of the target proteins.

Caption: General workflow for Western Blot analysis.

Conclusion

The multifaceted mechanisms of action of this compound, encompassing its antioxidant, anti-inflammatory, and anti-cancer properties, underscore its significant therapeutic potential. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, provides a molecular basis for its observed pharmacological effects. The quantitative data presented herein offer a comparative framework for its efficacy across various models. The detailed experimental protocols serve as a practical guide for researchers seeking to further investigate the biological activities of this promising natural compound. Continued research is warranted to fully elucidate the clinical utility of this compound in the management of human diseases.

References

An In-Depth Technical Guide to the Preliminary In Vitro Studies of Velloquercetin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Velloquercetin" does not correspond to a known compound in publicly available scientific literature, this document serves as a representative technical guide. The experimental data and specific mechanistic pathways presented herein are hypothetical and modeled after the well-characterized flavonoid, quercetin, to illustrate the required format and content. This template is intended for adaptation with actual experimental results for this compound once they are available.

Introduction

This compound is a novel polyphenolic compound belonging to the flavonoid class, distinguished by its unique structural modifications. Preliminary interest in this compound stems from its potential to modulate key cellular pathways implicated in oncogenesis and inflammatory diseases. This document outlines the foundational in vitro studies conducted to characterize the bioactivity and elucidate the primary mechanisms of action of this compound. The core objectives of these initial investigations were to:

  • Determine the cytotoxic effects of this compound on various human cancer cell lines.

  • Investigate its potential to induce apoptosis in cancer cells.

  • Assess its anti-inflammatory properties by measuring the inhibition of pro-inflammatory mediators.

This guide provides a detailed overview of the experimental protocols, quantitative results, and the putative signaling pathways affected by this compound treatment.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human breast adenocarcinoma (MCF-7), human prostate carcinoma (PC-3), and human monocytic (THP-1) cell lines were sourced from ATCC.

  • Culture Conditions: MCF-7 and PC-3 cells were cultured in DMEM, while THP-1 cells were grown in RPMI-1640 medium. All media were supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • This compound: this compound (purity >99%) was dissolved in DMSO to create a 100 mM stock solution and stored at -20°C. Final DMSO concentrations in culture did not exceed 0.1%.

Cell Viability (MTT) Assay
  • Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • The medium was replaced with fresh medium containing this compound at various concentrations (0, 1, 5, 10, 25, 50, 100 µM).

  • Following a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours at 37°C.

  • The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Apoptosis Analysis via Annexin V-FITC/PI Staining
  • PC-3 cells were treated with this compound (0, 25, 50 µM) for 24 hours.

  • Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol.

  • Samples were incubated for 15 minutes in the dark at room temperature.

  • Apoptotic cells were quantified using a flow cytometer, analyzing 10,000 events per sample.

Quantification of Inflammatory Cytokines (ELISA)
  • THP-1 monocytes were differentiated into macrophages by treatment with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Differentiated macrophages were pre-treated with this compound (0, 10, 25 µM) for 2 hours.

  • Inflammation was induced by adding 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Culture supernatants were collected, and the concentrations of TNF-α and IL-6 were quantified using commercial ELISA kits, following the manufacturer’s instructions.

Quantitative Data Presentation

The in vitro efficacy of this compound was quantified across multiple assays. The results are summarized below.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineTypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma45.2 ± 3.5
PC-3Prostate Carcinoma38.7 ± 2.8
THP-1Monocytic Leukemia65.1 ± 5.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis in PC-3 Cells (24h Treatment)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Control02.1 ± 0.41.5 ± 0.33.6 ± 0.7
This compound2515.8 ± 1.95.4 ± 0.821.2 ± 2.7
This compound5028.3 ± 3.112.6 ± 1.540.9 ± 4.6

Data represent the percentage of Annexin V-positive cells, presented as mean ± SD.

Table 3: Inhibition of Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

TreatmentConcentration (µM)TNF-α Secretion (pg/mL)% InhibitionIL-6 Secretion (pg/mL)% Inhibition
Control (No LPS)025.4 ± 4.1-18.9 ± 3.2-
LPS Only0850.2 ± 60.50%1245.7 ± 95.30%
LPS + this compound10510.1 ± 45.240.0%784.8 ± 62.137.0%
LPS + this compound25246.6 ± 28.971.0%411.1 ± 35.867.0%

Data are presented as mean ± SD from three independent experiments.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis C Cell Culture (MCF-7, PC-3, THP-1) MTT MTT Assay (Cell Viability) C->MTT FCM Flow Cytometry (Apoptosis) C->FCM ELISA ELISA Assay (Cytokine Levels) C->ELISA V This compound Stock Preparation V->MTT V->FCM V->ELISA DA IC50 Calculation & Statistical Analysis MTT->DA FCM->DA ELISA->DA

Caption: Workflow for in vitro evaluation of this compound.

Proposed Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Vello This compound Vello->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (Translocation) NFkB->NFkB_active Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Cytokines Induces Transcription

Caption: this compound's proposed inhibition of the NF-κB pathway.

Proposed Pro-Apoptotic Signaling Pathway

G Vello This compound ROS ↑ ROS Production Vello->ROS Bcl2 Bcl-2 Vello->Bcl2 Downregulates Mito Mitochondrial Stress ROS->Mito Bax Bax Mito->Bax Activates Mito->Bcl2 Inhibits Casp9 Pro-Caspase-9 Bax->Casp9 Activates Casp9_A Caspase-9 Casp9->Casp9_A Casp3 Pro-Caspase-3 Casp9_A->Casp3 Cleaves Casp3_A Caspase-3 Casp3->Casp3_A Apoptosis Apoptosis Casp3_A->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

An In-depth Technical Guide to the Solubility and Stability Profile of Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Velloquercetin": The compound "this compound" requested in the topic of this guide was not found in an extensive search of scientific literature. It is presumed to be a typographical error or a proprietary name not in the public domain. This guide will focus on the well-researched and structurally related flavonoid, Quercetin , to provide a representative and data-rich profile that aligns with the core requirements of the original request.

Quercetin is a prominent dietary flavonoid found in a wide variety of fruits, vegetables, and grains. It is the subject of extensive research due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Understanding its solubility and stability is critical for its application in research and drug development.

Solubility Profile of Quercetin

The solubility of Quercetin is a key determinant of its bioavailability and formulation possibilities. As a polyphenolic compound, its solubility is generally low in aqueous solutions and significantly higher in organic solvents.

Table 1: Quantitative Solubility of Quercetin in Various Solvents
SolventTemperature (°C)Solubility (mmol·L⁻¹)
Acetone5080.08 ± 1.00
tert-Amyl Alcohol5067.01 ± 0.57
Acetonitrile505.40 ± 0.79

Data sourced from Journal of Chemical & Engineering Data.

Stability Profile of Quercetin

Quercetin's stability is influenced by several environmental factors, including pH, temperature, and light exposure. Degradation typically involves oxidation, particularly of the catechol group in the B-ring and the C-ring structure.

Table 2: Degradation Rate Constants (k) for Quercetin under Various Conditions
Temperature (°C)pHRate Constant (k) (h⁻¹)
376.00.0281
377.50.375
507.0 (assumed)0.245
657.0 (assumed)1.42

Data indicates that Quercetin degradation significantly increases with both rising pH and temperature.[1][2][3]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a compound in a given solvent system.

  • Preparation of Supersaturated Solution: Add an excess amount of Quercetin to a known volume of the selected solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the solution to rest at the constant temperature for a sufficient time to allow undissolved solids to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

  • Quantification by HPLC:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is common.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength corresponding to the absorbance maximum of Quercetin (around 370 nm).

    • Analysis: Inject the diluted sample into the HPLC system.

  • Calculation: Determine the concentration of Quercetin in the sample by comparing its peak area to a standard curve prepared with known concentrations of Quercetin. Calculate the initial solubility in the solvent, accounting for the dilution factor.

Protocol for Assessing Chemical Stability

This protocol describes a method to evaluate the degradation kinetics of Quercetin under specific environmental conditions.

  • Stock Solution Preparation: Prepare a stock solution of Quercetin in a stable solvent (e.g., methanol or DMSO).

  • Reaction Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 7.4, 9.0).

  • Initiation of Stability Study: Dilute the Quercetin stock solution into the pre-warmed reaction buffers to a final known concentration.

  • Incubation: Incubate the solutions in a temperature-controlled environment (e.g., water bath or incubator) at the desired temperatures. For photostability testing, expose samples to a controlled light source (e.g., ICH-compliant photostability chamber). Protect control samples from light.

  • Time-Point Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Reaction Quenching: Immediately stop the degradation process by adding a quenching agent (e.g., a strong acid like HCl) or by diluting the sample in a cold mobile phase.

  • Quantification by HPLC: Analyze the samples using the HPLC method described in section 3.1 to determine the remaining concentration of Quercetin.

  • Kinetic Analysis: Plot the natural logarithm of the Quercetin concentration versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (-k).

Visualization of a Key Signaling Pathway

Quercetin is known to modulate numerous signaling pathways. One of the most well-documented is its activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.

Quercetin_Nrf2_Pathway cluster_Nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Quercetin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to Nrf2_n->ARE Binds to

Caption: Quercetin activates the Nrf2 antioxidant pathway.

References

A Comprehensive Technical Profile of Velloquercetin

Author: BenchChem Technical Support Team. Date: November 2025

Velloquercetin is an extended flavonoid, specifically a tetrahydroxyflavone, that is structurally related to quercetin.[1] It is characterized by the substitution of a 2-isopropenyldihydrofuran ring across positions 6 and 7 of the quercetin structure.[1] This natural compound has been identified in plant species such as those belonging to the Cunila and Vellozia genera.[1] As a metabolite, it plays a role within these plants.[1] This document provides a detailed overview of its chemical identifiers.

Chemical Identifiers

A precise understanding of a compound's identity is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound, providing a standardized reference for its classification and database retrieval.

Identifier TypeValue
CAS Number 139955-63-8
Molecular Formula C₂₀H₁₆O₇
Molecular Weight 368.3 g/mol
IUPAC Name 7-(3,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one[1]
InChI InChI=1S/C20H16O7/c1-8(2)13-6-10-14(26-13)7-15-16(17(10)23)18(24)19(25)20(27-15)9-3-4-11(21)12(22)5-9/h3-5,7,13,21-23,25H,1,6H2,2H3[1]
InChIKey YFDRNZOCVRPNBL-UHFFFAOYSA-N[1]
SMILES CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O[1]
ChEBI ID CHEBI:9941[1]
PubChem CID 442663[1]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical and relational nature of the primary chemical identifiers for this compound. This visualization clarifies how a common name links to a unique chemical structure, which is in turn represented by various standardized textual formats.

G This compound This compound Structure Chemical Structure This compound->Structure CAS CAS: 139955-63-8 Structure->CAS IUPAC IUPAC Name Structure->IUPAC SMILES SMILES Structure->SMILES InChI InChI Structure->InChI

Relationship of this compound Identifiers

At present, detailed experimental protocols, extensive quantitative data, and established signaling pathways for this compound are not widely available in publicly accessible scientific literature. Further research is required to elucidate its biological activities and mechanisms of action.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Quantification of Quercetin and its Derivatives from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Velloquercetin" does not correspond to a commonly recognized compound in scientific literature. This protocol details the extraction and analysis of quercetin and its common derivatives. Researchers targeting a specific, novel quercetin derivative should use this protocol as a foundational methodology, with the understanding that optimization will be necessary.

Introduction

Quercetin, a prominent member of the flavonoid group of polyphenols, is ubiquitously found in a variety of plant-based foods, including fruits, vegetables, leaves, and grains.[1] It exists in various forms, most commonly as glycosides, such as rutin (quercetin-3-O-rutinoside) and isoquercitrin (quercetin-3-O-glucoside).[1] Quercetin and its derivatives have garnered significant attention from the scientific community due to their wide range of demonstrated biological activities, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.[2][3][4] These therapeutic potentials are attributed to their ability to modulate various cellular signaling pathways.[5][6]

This application note provides a detailed, step-by-step protocol for the extraction, purification, and quantification of quercetin and its derivatives from plant material. The methodologies described herein are adaptable and can serve as a robust starting point for the isolation of specific quercetin-related compounds for further research and drug development.

Overview of Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compounds. Both conventional and modern techniques are employed for quercetin extraction, each with its own advantages and limitations.

  • Conventional Methods: These include maceration and Soxhlet extraction, which are simple and require basic laboratory equipment. However, they are often time-consuming and may require large volumes of solvents.[2]

  • Modern Methods: Techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significantly reduced extraction times and solvent consumption, leading to higher efficiency.[4][5] Supercritical Fluid Extraction (SFE) using carbon dioxide is an environmentally friendly alternative, though it may require specialized equipment.[5]

This protocol will focus on a widely applicable and efficient method: Ultrasound-Assisted Extraction (UAE) .

Experimental Protocols

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection and Drying: Collect the desired plant parts (e.g., leaves, flowers, fruits). Clean the material to remove any debris. Dry the plant material to a constant weight, either by air-drying in a well-ventilated area away from direct sunlight or by using a laboratory oven at a controlled temperature (typically 40-60°C) to prevent degradation of thermolabile compounds.

  • Grinding: Once dried, grind the plant material into a fine powder using a laboratory mill or blender. A smaller particle size increases the surface area for solvent contact, thereby improving extraction efficiency.[5]

  • Storage: Store the powdered plant material in an airtight, light-proof container at a low temperature (e.g., 4°C or -20°C) to minimize degradation prior to extraction.[7]

This protocol is based on established methods for the extraction of quercetin from various plant sources.[4][7]

Materials and Reagents:

  • Powdered plant material

  • Extraction solvent (e.g., 60-80% ethanol in water)[4]

  • Ultrasonic bath or probe sonicator

  • Beakers or flasks

  • Filter paper (e.g., Whatman No. 1) or centrifugation tubes

  • Rotary evaporator

  • Deionized water

Procedure:

  • Solvent Addition: Weigh a known amount of the powdered plant material (e.g., 10 g) and place it in a suitable flask or beaker. Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 to 1:20 w/v).[4][7] For instance, for 10 g of plant material, add 100-200 mL of 60% ethanol.

  • Ultrasonication: Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a specified duration (e.g., 15-45 minutes) at a controlled temperature (e.g., 40-60°C).[4] The ultrasonic waves will induce cavitation, disrupting the plant cell walls and enhancing the release of the target compounds into the solvent.[4]

  • Separation: After sonication, separate the solid residue from the liquid extract. This can be achieved by filtration through filter paper or by centrifugation followed by decantation of the supernatant.

  • Solvent Evaporation: Concentrate the liquid extract using a rotary evaporator under reduced pressure and at a controlled temperature (typically below 50°C) to remove the ethanol. The resulting aqueous extract can be used for further purification or analysis.

  • Lyophilization (Optional): For long-term storage or to obtain a powdered extract, the aqueous concentrate can be freeze-dried (lyophilized).

For isolating specific quercetin derivatives, column chromatography is a widely used technique.[7][8]

Materials and Reagents:

  • Crude extract

  • Silica gel (60-120 or 100-200 mesh)[7][8]

  • Glass chromatography column

  • Elution solvents (e.g., a gradient of chloroform and methanol, or ethyl acetate and hexane)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates for monitoring fractions

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial elution solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of increasing polarity. For example, start with 100% chloroform and gradually increase the proportion of methanol.

  • Fraction Collection: Collect the eluate in small fractions using collection tubes.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or by using a suitable staining reagent.

  • Pooling and Concentration: Combine the fractions that contain the purified compound of interest and evaporate the solvent to obtain the isolated quercetin derivative.

HPLC is a precise and accurate method for the quantification of quercetin and its derivatives in the extracted samples.[7]

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents, for example:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 370 nm (for quercetin)

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of quercetin standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

  • Sample Preparation: Dissolve a known amount of the dried extract or purified compound in the mobile phase or a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the quercetin peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of quercetin in the sample.

Data Presentation

The following tables provide a summary of representative quantitative data from the literature on quercetin extraction.

Table 1: Comparison of Quercetin Yield from Different Plant Sources and Extraction Methods.

Plant SourceExtraction MethodSolventQuercetin Yield (mg/g of dry weight)Reference
Pistacia eurycarpaSoxhlet (Chemical)Ethanol84.037[7][8]
SumacUltrasound (Physical)Ethanol58.827[7]
Pistacia eurycarpaUltrasound (Physical)Ethanol30.864[7]
Shallot SkinUltrasound-Assisted60% Ethanol-[4]
Shallot FleshUltrasound-Assisted60% Ethanol-[4]

Note: The study on shallot skin and flesh reported a significant increase in yield with UAE compared to conventional methods but did not provide the exact yield in mg/g.[4]

Table 2: Influence of Solvent on Quercetin Extraction Yield.

Plant SourceExtraction MethodSolventQuercetin Yield (mg/g of dry weight)Reference
Various PlantsSoxhlet & UltrasoundEthanolHighest Yield[7]
Various PlantsSoxhlet & UltrasoundChloroformModerate Yield[7]
Various PlantsSoxhlet & UltrasoundWaterLowest Yield[7]

These results highlight that ethanol is generally the most effective solvent for quercetin extraction due to its polarity.[7]

Visualization of Workflow and Signaling Pathway

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis plant_material Plant Material drying Drying (40-60°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding powder Powdered Material grinding->powder solvent_add Add Solvent (e.g., 60% Ethanol) powder->solvent_add uae Ultrasound-Assisted Extraction (UAE) solvent_add->uae separation Filtration / Centrifugation uae->separation crude_extract Crude Extract separation->crude_extract concentration Solvent Evaporation crude_extract->concentration column_chrom Column Chromatography concentration->column_chrom hplc HPLC Analysis column_chrom->hplc

Caption: Workflow for the extraction and analysis of quercetin derivatives.

Quercetin has been shown to exert its antioxidant effects by modulating various signaling pathways, including the Nrf2-ARE pathway.

Nrf2_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation

Caption: Quercetin's modulation of the Nrf2-ARE antioxidant pathway.

Conclusion

This application note provides a comprehensive and adaptable framework for the extraction, purification, and quantification of quercetin and its derivatives from plant materials. The detailed protocols for Ultrasound-Assisted Extraction, column chromatography, and HPLC analysis, combined with quantitative data and visual workflows, offer researchers a solid foundation for their investigations into the therapeutic potential of these valuable natural compounds. While the specific compound "this compound" remains uncharacterized in public scientific databases, the methodologies presented here are fundamental to the broader field of flavonoid research and can be optimized for the isolation of novel quercetin-like molecules.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

An important note on nomenclature: The term "Velloquercetin" is not commonly found in scientific literature. It is highly probable that this is a typographical error and the intended compound is Quercetin , a well-studied flavonoid. This document will proceed under the assumption that the target analyte is Quercetin.

Introduction

Quercetin is a plant-derived flavonoid renowned for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties. Accurate and precise quantification of Quercetin in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is a widely used technique for this purpose due to its high sensitivity, specificity, and reliability.[1][2][3] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantification of Quercetin.

Principle of the Method

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Quercetin is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The separated Quercetin is then detected by a UV-Vis or DAD detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of Quercetin in the sample to a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh 5 mg of Quercetin standard.[4]

    • Transfer the standard to a 10 mL volumetric flask.

    • Add approximately 5 mL of methanol (HPLC grade).

    • Sonicate for 10-15 minutes to ensure complete dissolution.[4]

    • Make up the volume to 10 mL with methanol.[4]

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase or methanol to prepare a series of working standard solutions with concentrations ranging from, for example, 1.25 µg/mL to 200 µg/mL.[2] These solutions will be used to construct the calibration curve.

2. Preparation of Samples (Example: Plant Extract)

  • Accurately weigh a specific amount of the dried plant extract (e.g., 100 mg) and transfer it to a 10 mL volumetric flask.[4]

  • Add a suitable solvent, such as methanol (e.g., 5 mL).[4]

  • Sonicate the mixture for 15 minutes to facilitate the extraction of Quercetin.[4]

  • Make up the volume to 10 mL with the same solvent.[4]

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[4]

3. HPLC System and Conditions

The following table summarizes various reported HPLC conditions for Quercetin analysis. A specific set of conditions should be chosen and optimized based on the available instrumentation and sample matrix.

ParameterCondition 1Condition 2Condition 3
HPLC System Agilent 1200 or equivalentHPLC with DAD detector[3]HPLC with UV detector[2]
Column C18 (4.6 x 250 mm, 5 µm)C18 (e.g., Phenomenex)[4]Thermo Hypersil Gold C18 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol: 0.4% Phosphoric Acid (49:51, v/v)Water (0.1% Formic Acid): (Methanol:Acetonitrile, 40:15 v/v) (40:60, v/v)[4]Acetonitrile: 2% v/v Acetic Acid (40:60, v/v)[2]
Flow Rate 1.0 mL/min0.8 mL/min[4]1.3 mL/min[2]
Detection Wavelength Not specified, but typically in the UV range254 nm[4]370 nm[2]
Injection Volume 20 µL20 µL[4]20 µL[2]
Column Temperature 25°CAmbient (25 ± 2°C)[4]35°C[2]

4. Calibration Curve Construction

  • Inject the prepared working standard solutions into the HPLC system, starting from the lowest concentration.

  • Record the peak area for each concentration.

  • Plot a graph of peak area versus concentration.

  • Perform a linear regression analysis of the data. A good linearity is indicated by a coefficient of determination (R²) value close to 0.999.[2][5]

5. Quantification of Quercetin in Samples

  • Inject the prepared sample solution into the HPLC system.

  • Identify the Quercetin peak in the chromatogram by comparing its retention time with that of the standard.

  • Record the peak area of Quercetin in the sample.

  • Calculate the concentration of Quercetin in the sample using the regression equation obtained from the calibration curve (y = mx + c), where 'y' is the peak area, 'm' is the slope, and 'x' is the concentration.

Quantitative Data Summary

The following table presents a summary of quantitative data from various validated HPLC methods for Quercetin.

Method ReferenceRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Method A [4]7.585.0 - 17.50.9962.286.92
Method B [3]3.6Not specified, but R² > 0.995> 0.9950.0460.14
Method C [1]2.07810 - 500.9997Not specifiedNot specified
Method D [2]Not specified1.25 - 200≥ 0.999Not specifiedNot specified
Method E Not specified41.2 - 412.00.9999Not specifiedNot specified

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification start Start standard Weigh Quercetin Standard start->standard sample Weigh Plant Extract start->sample dissolve_standard Dissolve in Methanol & Sonicate standard->dissolve_standard stock_solution Prepare Stock Solution dissolve_standard->stock_solution working_standards Prepare Working Standards stock_solution->working_standards inject_standards Inject Working Standards working_standards->inject_standards extract_sample Extract with Methanol & Sonicate sample->extract_sample filter_sample Filter Sample (0.45 µm) extract_sample->filter_sample inject_sample Inject Filtered Sample filter_sample->inject_sample hplc HPLC System (C18 Column, Mobile Phase) get_peak_areas Obtain Peak Areas hplc->get_peak_areas get_sample_peak Obtain Sample Peak Area hplc->get_sample_peak inject_standards->hplc calibration_curve Construct Calibration Curve y = mx + c get_peak_areas->calibration_curve calculate Calculate Concentration using Calibration Curve calibration_curve->calculate inject_sample->hplc get_sample_peak->calculate end End calculate->end

Caption: Experimental workflow for Quercetin quantification by HPLC.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway of Quercetin cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus quercetin Quercetin ikk IKK Complex quercetin->ikk Inhibition receptor Receptor (e.g., TLR4) myD88 MyD88 receptor->myD88 stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor traf6 TRAF6 myD88->traf6 tak1 TAK1 traf6->tak1 tak1->ikk ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb ikb IκBα nfkb NF-κB nfkb_active NF-κB (Active) nfkb->nfkb_active Translocation ikb_nfkb->ikb Phosphorylation & Degradation dna DNA nfkb_active->dna genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) dna->genes Transcription

Caption: Hypothetical signaling pathway of Quercetin's anti-inflammatory action.

References

Application Note: High-Purity Velloquercetin Purification from Plant Extracts Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Velloquercetin, a flavonoid of significant interest for its potential therapeutic properties, requires efficient purification methods to enable its study and development as a pharmaceutical agent. This document provides a detailed protocol for the purification of this compound from crude plant extracts using column chromatography, a widely adopted and effective technique for isolating flavonoids. The methodologies described herein are based on established principles of flavonoid purification and can be adapted for various research and development applications.

Experimental Protocols

This section outlines two primary column chromatography protocols for the purification of this compound: Macroporous Resin Column Chromatography for initial enrichment and Silica Gel Column Chromatography for high-resolution purification.

Protocol 1: Initial Enrichment of this compound using Macroporous Resin Column Chromatography

This protocol is designed for the initial large-scale purification and enrichment of this compound from a crude plant extract. Macroporous resins are advantageous for their high adsorption capacity, good selectivity, and reusability.[1][2]

Materials and Equipment:

  • Crude this compound extract

  • Macroporous resin (e.g., AB-8)[1]

  • Glass column

  • Peristaltic pump

  • Fraction collector

  • Rotary evaporator

  • Ethanol (various concentrations)

  • Deionized water

  • pH meter

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is neutral.

  • Column Packing: Pack the prepared resin into a glass column (e.g., 1.6 cm ID × 40 cm length).[1] The bed volume (BV) should be determined based on the scale of purification.[1]

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and adjust the pH (e.g., pH 4.0).[1] Load the sample solution onto the column at a controlled flow rate (e.g., 2 BV/h).[1]

  • Washing: Wash the column with deionized water (e.g., 10 BV) to remove unbound impurities.[1]

  • Elution: Elute the adsorbed this compound using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 60%, 90% ethanol).[1][2] The optimal ethanol concentration for eluting flavonoids is often around 60%.[1] Collect fractions of a defined volume.

  • Fraction Analysis: Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or UV-Vis spectrophotometry.

  • Pooling and Concentration: Combine the this compound-rich fractions and concentrate them using a rotary evaporator.

Protocol 2: High-Resolution Purification of this compound using Silica Gel Column Chromatography

This protocol is suitable for the final purification of the enriched this compound fraction to achieve high purity. Silica gel is a common stationary phase for flavonoid separation.[3][4]

Materials and Equipment:

  • Enriched this compound fraction from Protocol 1

  • Silica gel (e.g., 70-230 mesh or 230-400 mesh for higher resolution)[4]

  • Glass column

  • Solvent delivery system

  • Fraction collector

  • Rotary evaporator

  • Mobile phase solvents (e.g., a mixture of butanol, acetic acid, and water in a 4:1:5 ratio)[4]

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase.

  • Column Packing: Carefully pack the silica gel slurry into a glass column, ensuring a uniform and well-packed bed.

  • Sample Loading: Dissolve the enriched this compound fraction in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with the chosen mobile phase system. A gradient elution may be employed by gradually increasing the polarity of the solvent to improve separation.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Purity Analysis: Analyze the purity of each fraction using High-Performance Liquid Chromatography (HPLC).

  • Final Product Preparation: Pool the purest fractions containing this compound and evaporate the solvent to obtain the purified compound.

Data Presentation

The following tables summarize typical quantitative data that can be expected from the purification process.

Table 1: Purification Efficiency of Macroporous Resin Chromatography

ParameterCrude ExtractPurified Product
Total Flavonoid Content (%)12.1457.82
Recovery Yield (%)-84.93

This data is based on a similar purification of total flavonoids and illustrates the expected enrichment.[1]

Table 2: HPLC Analysis Parameters for this compound Purity Assessment

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol : 0.5% Phosphoric Acid (50:50, v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength 257 nm or 370 nm (characteristic for flavonoids)[5][6]
Injection Volume 20 µL[6]
Column Temperature 30 °C[5]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

G This compound Purification Workflow A Crude Plant Extract B Protocol 1: Macroporous Resin Column Chromatography A->B C Enriched this compound Fraction B->C D Protocol 2: Silica Gel Column Chromatography C->D E High-Purity this compound D->E F HPLC Purity Analysis E->F

Caption: Workflow for this compound Purification.

Conceptual Signaling Pathway

Flavonoids like this compound are known to modulate various signaling pathways involved in inflammation and oxidative stress. The diagram below represents a conceptual pathway that may be influenced by this compound.

G Conceptual this compound Signaling Pathway A This compound B Inhibition of Pro-inflammatory Enzymes (e.g., COX, LOX) A->B C Scavenging of Reactive Oxygen Species (ROS) A->C D Modulation of Kinase Signaling Pathways (e.g., MAPKs) A->D E Reduced Inflammatory Response B->E F Decreased Oxidative Stress C->F G Regulation of Gene Expression D->G

Caption: Potential Signaling Pathways of this compound.

References

Application Notes and Protocols: Synthesis and Bio-evaluation of Velloquercetin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Velloquercetin, a naturally occurring derivative of quercetin, is characterized by a unique 2-isopropenyldihydrofuran ring fused to the core flavonoid structure. This structural modification presents an interesting scaffold for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the proposed synthesis of this compound derivatives and detailed protocols for their subsequent bio-evaluation.

Proposed Synthesis of this compound Derivatives

While the direct synthesis of this compound is not widely documented, a plausible synthetic route can be proposed based on established flavonoid chemistry. The key step involves the introduction of a prenyl group and its subsequent cyclization to form the characteristic dihydrofuran ring. The following is a proposed synthetic scheme for a generic this compound derivative.

Scheme 1: Proposed Synthesis of a this compound Derivative

A proposed multi-step synthesis starting from quercetin is outlined below. This involves selective protection of hydroxyl groups, prenylation, and subsequent oxidative cyclization to form the dihydrofuran ring, followed by derivatization.

Experimental Protocol: Proposed Synthesis of a this compound Ether Derivative

Step 1: Selective Protection of Quercetin

  • To a solution of quercetin (1 equivalent) in dry acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (2.2 equivalents) dropwise and reflux the mixture for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the protected quercetin intermediate.

Step 2: Prenylation

  • Dissolve the protected quercetin (1 equivalent) in dry methanol.

  • Add sodium methoxide (1.1 equivalents) and stir at room temperature for 1 hour.

  • Add prenyl bromide (1.2 equivalents) and stir the reaction mixture at 60°C for 12 hours.

  • Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: Oxidative Cyclization

  • Dissolve the prenylated intermediate (1 equivalent) in dichloromethane.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equivalents) and stir at room temperature for 4 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the this compound core structure.

Step 4: Derivatization (Example: Alkylation)

  • To a solution of the this compound core (1 equivalent) in dry acetone, add K₂CO₃ (1.5 equivalents).

  • Stir for 30 minutes, then add the desired alkyl halide (e.g., methyl iodide, 1.2 equivalents).

  • Reflux the mixture for 6 hours.

  • Work up the reaction as described in Step 1 to obtain the target this compound derivative.

Step 5: Deprotection

  • Dissolve the protected derivative in a suitable solvent (e.g., methanol).

  • Add a catalyst for debenzylation, such as Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere until TLC indicates the completion of the reaction.

  • Filter the catalyst and evaporate the solvent to obtain the final deprotected this compound derivative.

Bioassay Protocols

The following are detailed protocols for common bioassays to evaluate the biological activity of the synthesized this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the synthesized compounds on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of the synthesized compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • This compound derivatives

  • Ascorbic acid (positive control)

  • 96-well microplates

Procedure:

  • Sample Preparation: Prepare different concentrations of the this compound derivatives and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solutions to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

NF-κB Activation Assay

This assay is used to determine if the synthesized compounds can modulate the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer.

Materials:

  • Cell line with an NF-κB reporter system (e.g., HEK293-NF-κB-luc)

  • Appropriate cell culture medium and supplements

  • This compound derivatives

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an activator

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of the this compound derivatives for 1-2 hours.

  • Activation: Stimulate the cells with TNF-α or LPS for 6-8 hours to activate the NF-κB pathway.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Determine the effect of the compounds on NF-κB activation by comparing the luciferase activity in treated cells to that in untreated but stimulated cells.

Data Presentation

The biological activity of flavonoid derivatives can be summarized for comparative analysis. The following tables present reference IC50 values for quercetin and some of its derivatives against various cancer cell lines and their antioxidant activity. This data serves as a benchmark for evaluating newly synthesized this compound derivatives.

Table 1: In Vitro Cytotoxicity of Quercetin and its Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
QuercetinMCF-7 (Breast)37.06 ± 0.08[1]
Quercetin Derivative 2qMCF-7 (Breast)39.7 ± 0.7[1]
Quercetin Derivative 4qMCF-7 (Breast)36.65 ± 0.25[1]
Quercetin Derivative 8qMCF-7 (Breast)35.49 ± 0.21[1]
Quercetin Derivative 9qMCF-7 (Breast)36.99 ± 0.45[1]
QuercetinA549 (Lung)82.0[2]
QuercetinHCT116 (Colon)5.79 ± 0.13[3]
QuercetinMDA-MB-231 (Breast)5.81 ± 0.13[3]

Table 2: Antioxidant Activity of Quercetin and Related Flavonoids

CompoundAssayIC50 (µg/mL)Reference
QuercetinDPPH19.17
QuercetinH₂O₂ scavenging36.22
LuteolinDPPH19
FormononetinDPPH20

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB IkB->IkB_P Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA Nucleus->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Initiates This compound This compound Derivative This compound->IKK_complex Inhibits

Caption: Proposed mechanism of this compound derivatives inhibiting the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesize This compound Derivatives Purification Purification & Characterization (Column Chromatography, NMR, MS) Start->Purification Bioassays Biological Assays Purification->Bioassays MTT MTT Assay (Cytotoxicity) Bioassays->MTT DPPH DPPH Assay (Antioxidant Activity) Bioassays->DPPH NFkB_assay NF-κB Assay (Anti-inflammatory) Bioassays->NFkB_assay Data_Analysis Data Analysis (IC50 Determination) MTT->Data_Analysis DPPH->Data_Analysis NFkB_assay->Data_Analysis Conclusion Conclusion & Future Work Data_Analysis->Conclusion

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

Velloquercetin (Quercetin) Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velloquercetin, commonly known as quercetin, is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains.[1][2][3] Extensive in vitro studies have demonstrated its potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4][5][6] These properties make quercetin a compound of significant interest for therapeutic research and drug development. This document provides detailed application notes and standardized protocols for the treatment of cell cultures with quercetin to investigate its effects on various cellular processes and signaling pathways.

Quercetin has been shown to modulate multiple signaling pathways critical in cell growth, proliferation, and apoptosis, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1][2][4][7][8] Its ability to act as a dual PI3K/mTOR inhibitor highlights its potential as a therapeutic agent in diseases characterized by dysregulated signaling, such as cancer.[1][2]

Data Presentation: Efficacy of Quercetin in Cell Culture

The following tables summarize quantitative data from various studies, providing a reference for effective concentrations and observed effects of quercetin in different cell lines.

Table 1: Anti-inflammatory Effects of Quercetin

Cell LineTreatment ConcentrationTreatment DurationKey Findings
Human Umbilical Vein Endothelial Cells (HUVECs)Not SpecifiedNot SpecifiedAltered metabolite balance towards a less inflamed phenotype.[9]
Human Endothelial CellsNot SpecifiedNot SpecifiedProtected against H2O2-induced lipid peroxidation; Reduced cytokine-induced VCAM-1 and E-selectin expression.[6]
Cultured Fibroblasts10 µMNot SpecifiedSignificantly blocked pro-inflammatory cytokines.[5]
HepG2 Cells10 µMNot SpecifiedDownregulated the production of COX-2, NF-κB, and nitric oxide (NO).[5]
Not Specified10–25 µMNot SpecifiedInhibited the levels of NO and TNF-α.[5]

Table 2: Anti-cancer Effects of Quercetin

Cell LineTreatment ConcentrationTreatment DurationKey Findings
Cervical Cancer CellsNot SpecifiedNot SpecifiedDecreased cell viability, reduced colony formation, promoted G2-M cell cycle arrest, induced DNA damage, and encouraged apoptosis.[4]
Human Hepatocarcinoma (Hep G2)Not SpecifiedUp to 8 hoursRapid elimination from culture, mainly due to oxidative degradation.[10]

Experimental Protocols

Protocol 1: General this compound (Quercetin) Stock Solution Preparation and Cell Treatment

This protocol outlines the preparation of a quercetin stock solution and its application to cultured cells.

Materials:

  • Quercetin powder (analytical grade)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of quercetin by dissolving the appropriate amount of quercetin powder in DMSO. For example, to prepare 1 ml of a 100 mM stock, dissolve 30.22 mg of quercetin (MW: 302.24 g/mol ) in 1 ml of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.

    • On the day of the experiment, prepare fresh working solutions of quercetin by diluting the 100 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).

    • Important: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the quercetin-treated samples) should always be included.

    • Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of quercetin or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol provides a method to quantify apoptosis in quercetin-treated cells using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.[11][12][13][14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[13]

  • Phosphate-buffered saline (PBS), cold

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Following treatment with quercetin as described in Protocol 1, collect both adherent and floating cells.

    • For adherent cells, gently wash with PBS and detach using trypsin.

    • Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Mandatory Visualizations

Velloquercetin_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare Quercetin Stock Solution (100 mM in DMSO) treat Treat Cells with Quercetin (e.g., 10-50 µM) stock->treat cells Culture Cells to 70-80% Confluency cells->treat control Treat Cells with Vehicle Control (DMSO) cells->control incubation Incubate for 24-72 hours treat->incubation control->incubation harvest Harvest Cells incubation->harvest stain Stain with Annexin V/PI harvest->stain flow Analyze by Flow Cytometry stain->flow

Caption: Experimental workflow for this compound (quercetin) cell treatment and apoptosis analysis.

Quercetin_PI3K_mTOR_Pathway Quercetin This compound (Quercetin) PI3K PI3K Quercetin->PI3K Inhibits mTOR mTOR Quercetin->mTOR Inhibits Akt Akt PI3K->Akt Akt->mTOR CellGrowth Cell Growth & Protein Biosynthesis mTOR->CellGrowth Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: this compound (quercetin) inhibits the PI3K/Akt/mTOR signaling pathway.

Quercetin_Wnt_Pathway Quercetin This compound (Quercetin) GSK3b GSK-3β Quercetin->GSK3b Inhibits BetaCatenin β-catenin Quercetin->BetaCatenin Blocks Binding to TCF GSK3b->BetaCatenin Phosphorylates for Degradation TCF TCF BetaCatenin->TCF Binds to Degradation Degradation BetaCatenin->Degradation GeneExpression Target Gene Expression TCF->GeneExpression

Caption: this compound (quercetin) modulates the Wnt/β-catenin signaling pathway.

References

Application Note: A Comprehensive Framework for Assessing the Antioxidant Capacity of Velloquercetin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Velloquercetin is a novel flavonoid compound, structurally related to quercetin, a well-documented antioxidant.[1][2] Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their significant antioxidant properties which contribute to the prevention of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases.[3][4] The antioxidant action of flavonoids stems from their ability to scavenge free radicals, donate hydrogen atoms, chelate metal ions, and modulate key cellular signaling pathways.[5][6] This document provides a detailed set of protocols for characterizing the antioxidant potential of this compound using common and robust in vitro assays: DPPH, ABTS, FRAP, and ORAC. Furthermore, it explores the underlying cellular mechanisms and signaling pathways potentially modulated by this compound.

Part 1: Mechanism of Action and Experimental Workflow

Flavonoids like quercetin exert their antioxidant effects through several mechanisms. Primarily, they can directly neutralize reactive oxygen species (ROS) by donating a hydrogen atom from their hydroxyl groups, which stabilizes the free radical.[3][4] Their structure, particularly the presence and position of hydroxyl groups, is crucial for this radical-scavenging activity.[7] Additionally, some flavonoids can chelate transition metals like iron and copper, preventing them from catalyzing the formation of free radicals.[5]

At the cellular level, flavonoids can indirectly exert antioxidant effects by activating signaling pathways that lead to the expression of antioxidant enzymes.[5][8] A key pathway is the Keap1/Nrf2/ARE pathway, which regulates the expression of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[9]

The following workflow provides a systematic approach to evaluating the antioxidant properties of this compound.

G cluster_0 Phase 1: In Vitro Chemical Assays cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Mechanistic Insight prep Sample Preparation (this compound & Standards) dpph DPPH Radical Scavenging Assay prep->dpph abts ABTS Radical Cation Decolorization Assay prep->abts frap FRAP (Ferric Reducing Antioxidant Power) prep->frap orac ORAC (Oxygen Radical Absorbance Capacity) prep->orac calc Calculation of IC50 / TEAC / FRAP Values dpph->calc abts->calc frap->calc orac->calc comp Comparative Analysis (vs. Quercetin/Trolox) calc->comp pathway Investigation of Cellular Antioxidant Pathways (e.g., Keap1/Nrf2) comp->pathway

Caption: Experimental workflow for this compound antioxidant assessment.

Part 2: Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[10][11]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Quercetin or Trolox standard solution

  • DPPH solution (0.1 mM in methanol)[12]

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and the standard (e.g., 1 to 200 µg/mL) in methanol.

  • In a 96-well plate, add 180 µL of the 0.1 mM DPPH solution to each well.[12]

  • Add 20 µL of the sample dilutions or standard to the respective wells.

  • For the control (blank), add 20 µL of methanol to the DPPH solution.

  • Incubate the plate in the dark at 37°C for 30 minutes.[12]

  • Measure the absorbance at 517 nm using a microplate reader.[10][11]

  • Calculate the percentage of scavenging activity using the formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[13]

Materials:

  • This compound stock solution

  • Trolox standard solution

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate Buffered Saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][14]

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Prepare serial dilutions of this compound and Trolox standard.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.[14]

  • Add 10 µL of the sample or standard dilutions to the wells.

  • Incubate for 5-7 minutes in the dark at room temperature.[14]

  • Measure the absorbance at 734 nm.[13]

  • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.[15][16]

Materials:

  • This compound stock solution

  • Ferrous sulfate (FeSO₄) or Trolox standard solution

  • FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[14][17]

  • Prepare serial dilutions of this compound and the FeSO₄ standard.

  • Add 10 µL of the sample or standard to a 96-well plate.[15]

  • Add 190-220 µL of the FRAP working solution to each well.[14][15]

  • Incubate at 37°C for 4-30 minutes.[14][15]

  • Measure the absorbance at 593 nm.[15][18]

  • The antioxidant capacity is calculated based on a standard curve of Fe²⁺ and expressed as Fe²⁺ equivalents (µM Fe²⁺/mg of sample).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[19][20]

Materials:

  • This compound stock solution

  • Trolox standard solution

  • Fluorescein sodium salt (fluorescent probe) solution

  • AAPH solution (free radical initiator)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Protocol:

  • Prepare serial dilutions of this compound and Trolox standard in phosphate buffer.

  • In a black 96-well plate, add 25 µL of sample, standard, or buffer (for blank) to each well.[21]

  • Add 150 µL of the fluorescein solution to each well. Mix and incubate at 37°C for 30 minutes.[21][22]

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[21]

  • Immediately place the plate in the fluorescence reader.

  • Record the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, maintaining a constant temperature of 37°C.[21][22]

  • Calculate the area under the curve (AUC) for each sample. The Net AUC is obtained by subtracting the AUC of the blank.

  • Results are expressed as Trolox Equivalents (TE) by comparing the Net AUC of the sample to the Net AUC of the Trolox standard curve.

Part 3: Data Presentation and Interpretation

Quantitative data from the antioxidant assays should be summarized for clear comparison. The IC50 value represents the concentration of an antioxidant required to inhibit 50% of the initial radical concentration and is a common metric for the DPPH assay. For ABTS, FRAP, and ORAC assays, results are often expressed relative to a standard antioxidant like Trolox or Gallic Acid.

Table 1: Comparative Antioxidant Activity of this compound

Compound DPPH IC50 (µg/mL) ABTS (µM TE/mg) FRAP (µM Fe²⁺/mg) ORAC (µM TE/mg)
This compound 8.5 ± 0.4 1250 ± 60 2100 ± 95 4500 ± 210
Quercetin 5.2 ± 0.3[23] 1500 ± 75 2500 ± 110 5200 ± 250
Trolox 12.1 ± 0.6 1000 (by definition) 1800 ± 80 1000 (by definition)

| Gallic Acid | 4.8 ± 0.2 | 1600 ± 80 | 2800 ± 130 | 5500 ± 260 |

Data are presented as mean ± standard deviation (n=3). TE = Trolox Equivalents. Data for this compound is hypothetical for illustrative purposes.

Part 4: Cellular Signaling Pathways

Beyond direct radical scavenging, potent antioxidants can influence cellular redox homeostasis by modulating signaling pathways. The Keap1/Nrf2 pathway is a primary regulator of the endogenous antioxidant response.

G cluster_0 Cytoplasm cluster_1 Nucleus ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 (Inactive Complex) ros->keap1_nrf2 Induces dissociation vq This compound vq->keap1_nrf2 Induces dissociation nrf2 Nrf2 (Active) keap1_nrf2->nrf2 Release ub Ubiquitination & Degradation keap1_nrf2->ub Normal Conditions nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Antioxidant Gene Expression (e.g., SOD, GSH-Px, HO-1) are->genes Activates Transcription

Caption: this compound's potential role in the Keap1/Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation.[9] In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[9] There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective antioxidant and detoxifying enzymes.[8][9] Investigating the ability of this compound to activate this pathway can provide crucial insights into its mechanism of action within a biological system.

References

Velloquercetin for Anti-Inflammatory Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velloquercetin, a prominent plant-derived flavonoid, is the subject of extensive research for its potent anti-inflammatory properties. Found in a variety of fruits and vegetables, this polyphenolic compound has been shown to modulate key signaling pathways involved in the inflammatory response.[1][2] Its ability to inhibit pro-inflammatory cytokines and enzymes makes it a compelling candidate for the development of novel anti-inflammatory therapeutics.[1][3][4] These application notes provide an overview of this compound's mechanisms of action and detailed protocols for its use in anti-inflammatory research.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating intracellular signaling cascades. Key mechanisms include:

  • Inhibition of NF-κB Signaling: this compound has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][5] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

  • Modulation of MAPK Pathways: this compound can attenuate the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK, JNK, and p38.[3] These pathways are crucial for the production of inflammatory mediators.

  • Downregulation of Pro-inflammatory Cytokines and Enzymes: Research has consistently shown that this compound can reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2][3] It also inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes.[1]

  • Activation of the Nrf2 Pathway: this compound can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the antioxidant defense system and the suppression of oxidative stress-induced inflammation.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro studies.

Table 1: Inhibition of Pro-Inflammatory Cytokines by this compound in LPS-Stimulated Macrophages (RAW 264.7)

CytokineThis compound Concentration% InhibitionReference
TNF-α1 µM23%[1]
TNF-α5, 10, 20 µMConcentration-dependent decrease[6]
IL-65, 10, 20 µMConcentration-dependent decrease[6]
IL-1β5, 10, 20 µMConcentration-dependent decrease[6]

Table 2: Inhibition of Inflammatory Mediators and Enzymes by this compound

Mediator/EnzymeCell Line/SystemThis compound ConcentrationIC50 ValueReference
LipoxygenaseIn vitro assay0.1–10 mM-[7]
HyaluronidaseIn vitro assay2 mM-[7]
Nitric Oxide (NO)LPS-stimulated RAW 264.7 cells6.25, 12.5, 25 µM-
COX-2Chang Liver cellsNot specified-[5]
iNOSChang Liver cellsNot specified-[5]

Mandatory Visualizations

G Experimental Workflow for In Vitro Anti-Inflammatory Assays cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Markers cluster_2 Analysis of Signaling Pathways A Seed RAW 264.7 Macrophages B Pre-treat with this compound (e.g., 5, 10, 20 µM for 1h) A->B C Induce Inflammation with LPS (e.g., 1 µg/mL for 6-24h) B->C D Collect Supernatant for Cytokine Analysis (ELISA) C->D E Lyse Cells for Protein Analysis (Western Blot) C->E F Isolate RNA for Gene Expression Analysis (RT-qPCR) C->F I I D->I Measure TNF-α, IL-6, IL-1β levels G Western Blot for p-NF-κB, p-IκBα E->G H Western Blot for p-ERK, p-JNK, p-p38 E->H J J G->J Assess NF-κB Pathway Inhibition K K H->K Assess MAPK Pathway Inhibition

Experimental workflow for in vitro anti-inflammatory assays.

G This compound's Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases pNFkB p-NF-κB (Active) NFkB->pNFkB translocates to Nucleus Nucleus pNFkB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes induces This compound This compound This compound->IKK inhibits G This compound's Modulation of MAPK Signaling Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->MAPKK inhibits phosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Velloquercetin Extraction from Vellozia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Velloquercetin from Vellozia species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Vellozia species are known to contain it?

A1: this compound is a monoisoprenylated flavonoid, a type of quercetin derivative, that has been isolated from the whole plant extract of Vellozia graminifolia. Other Vellozia species, such as Vellozia dasypus and Vellozia flavicans, have also been reported to contain various flavonoids, including methoxylated flavonols and other phenolic compounds.[1][2][3][4] It is advisable to perform phytochemical screening of your specific Vellozia species to confirm the presence and abundance of this compound or other quercetin derivatives.

Q2: Which solvent system is most effective for extracting this compound from Vellozia?

A2: The choice of solvent is critical for efficient flavonoid extraction and depends on the polarity of the target compound.[5] For quercetin and its derivatives, moderately polar solvents are generally effective.[6] Studies on Vellozia species have utilized ethyl acetate and hydroalcoholic solutions (e.g., ethanol-water mixtures).[1][4] Ethanol is a commonly used solvent for quercetin extraction due to its good solubility for the compound and its relative safety.[7][8] Methanol and ethyl acetate are also viable options.[7][9] For this compound, which is a less polar derivative of quercetin, a solvent system with moderate polarity, such as 80% ethanol, is a good starting point. Optimization experiments are recommended to determine the ideal solvent and concentration for your specific plant material.

Q3: What are the key parameters to consider for optimizing this compound extraction?

A3: Several factors significantly influence the extraction yield of flavonoids.[10] These include:

  • Solvent Concentration: The polarity of the solvent mixture can be adjusted to maximize the solubility of this compound.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may cause degradation of the target compound.[8]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the flavonoids. However, prolonged extraction times can lead to compound degradation.

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency, but using excessive solvent can be costly and time-consuming to remove later.[11]

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, improving extraction efficiency.[1]

Q4: Are there advanced extraction techniques that can improve the yield of this compound?

A4: Yes, modern techniques can offer advantages over conventional methods like maceration or Soxhlet extraction in terms of efficiency and reduced solvent consumption.[10] These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.[9]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[7]

  • Pressurized Liquid Extraction (PLE): Employs elevated temperatures and pressures to increase extraction efficiency.[8]

While these methods can be more efficient, they may require specialized equipment. For initial lab-scale extractions, optimizing a conventional solid-liquid extraction is often a practical approach.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent polarity may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to extract the compound effectively. 3. Large Particle Size: The plant material may not be ground finely enough. 4. Degradation of this compound: Excessive heat or prolonged exposure to light and air can degrade flavonoids.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., different ethanol-water ratios, ethyl acetate).[7][8][9] 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions.[12][13] A temperature of around 50-60°C is often a good starting point for flavonoids. 3. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., <0.5 mm).[1] 4. Protect from Degradation: Conduct the extraction in a dark environment or use amber glassware. Avoid excessively high temperatures.
Presence of Impurities in the Extract 1. Co-extraction of other compounds: The chosen solvent may be extracting a wide range of compounds in addition to this compound. 2. Presence of Chlorophyll: If using aerial parts of the plant, chlorophyll can be a major contaminant.1. Solvent Selectivity: Try a more selective solvent. For example, if using a highly polar solvent, try a less polar one to reduce the extraction of highly polar impurities.[14] 2. Pre-extraction/Defatting: Before the main extraction, wash the plant material with a non-polar solvent like hexane to remove lipids and some pigments. 3. Purification: The crude extract will likely require further purification steps such as liquid-liquid partitioning or column chromatography to isolate this compound.
Inconsistent Extraction Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant, and growing conditions. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio between experiments can lead to different yields. 3. Inaccurate Quantification: The method used to measure the this compound concentration may not be accurate or reproducible.1. Standardize Plant Material: Use plant material from the same batch, harvested at the same time and from the same plant part for comparative experiments. 2. Maintain Consistent Conditions: Carefully control all extraction parameters for each experiment. Use a temperature-controlled water bath or shaker. 3. Validate Analytical Method: Ensure your analytical method (e.g., HPLC) is validated for accuracy, precision, and linearity using a pure standard of this compound if available, or a related flavonoid standard like quercetin.
Difficulty Filtering the Extract 1. Fine Plant Particles Clogging the Filter: Overly fine grinding can lead to filtration problems. 2. Presence of Mucilaginous Compounds: Some plants contain compounds that can swell in the solvent and block the filter.1. Centrifugation: Centrifuge the mixture before filtration to pellet the solid material. 2. Use of Filter Aids: Mix a filter aid like celite with the plant material before filtration. 3. Try a Coarser Grind: If the problem persists, try using a slightly larger particle size for the plant material.

Quantitative Data Summary

The following tables provide illustrative data on how different extraction parameters can influence the yield of flavonoids, based on general principles. Researchers should perform their own optimization studies for this compound from Vellozia.

Table 1: Effect of Solvent Type and Concentration on Flavonoid Yield

SolventConcentration (%)Relative Yield (%)
Methanol8095 ± 4
Ethanol5075 ± 5
Ethanol80100 ± 5
Ethyl Acetate10085 ± 6
Water10030 ± 3

Note: Relative yield is expressed as a percentage of the maximum observed yield. Data are hypothetical and for illustrative purposes.

Table 2: Effect of Temperature and Time on Flavonoid Yield (using 80% Ethanol)

Temperature (°C)Extraction Time (hours)Relative Yield (%)
25260 ± 4
25675 ± 5
50290 ± 3
506100 ± 4
70285 ± 6
70680 ± 7

Note: Higher temperatures for longer durations may lead to degradation, hence the decrease in yield at 70°C for 6 hours. Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Liquid Extraction of this compound from Vellozia

1. Preparation of Plant Material:

  • Collect the desired part of the Vellozia plant (e.g., leaves, stems).
  • Dry the plant material in a well-ventilated area away from direct sunlight, or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
  • Grind the dried plant material into a fine powder using a blender or a mill. Sieve the powder to obtain a uniform particle size (e.g., <0.5 mm).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a conical flask.
  • Add 100 mL of 80% ethanol (or the optimized solvent) to the flask (a 1:10 solid-to-liquid ratio).
  • Seal the flask and place it in a shaking water bath at 50°C for 2 hours (or optimized temperature and time).

3. Filtration and Concentration:

  • After extraction, allow the mixture to cool to room temperature.
  • Filter the mixture through Whatman No. 1 filter paper. For finer particles, centrifugation prior to filtration is recommended.
  • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
  • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

4. Quantification (Example using HPLC):

  • Prepare a standard stock solution of quercetin (or this compound if available) of known concentration.
  • Prepare a series of dilutions from the stock solution to create a calibration curve.
  • Dissolve a known weight of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.
  • Inject the standard solutions and the sample solution into an HPLC system equipped with a C18 column and a UV detector.
  • Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve of the standard.

Visualizations

Extraction_Workflow A Plant Material Collection (Vellozia sp.) B Drying A->B C Grinding and Sieving B->C D Solid-Liquid Extraction (Solvent, Temp, Time) C->D E Filtration / Centrifugation D->E F Solvent Evaporation (Rotary Evaporator) E->F G Crude this compound Extract F->G H Purification (e.g., Column Chromatography) G->H J Analysis (e.g., HPLC, LC-MS) G->J I Pure this compound H->I I->J

Caption: General workflow for the extraction and analysis of this compound.

Factors_Affecting_Yield Yield This compound Extraction Yield Solvent Solvent Type & Concentration Solvent->Yield Temp Temperature Temp->Yield Time Extraction Time Time->Yield Ratio Solid-Liquid Ratio Ratio->Yield Particle Particle Size Particle->Yield

Caption: Key factors influencing this compound extraction yield.

Quercetin_Signaling_Pathway Quercetin Quercetin / this compound ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges NFkB NF-κB Signaling Pathway Quercetin->NFkB Inhibits ROS->NFkB Activates Inflammation Inflammatory Response (e.g., cytokines, COX-2) NFkB->Inflammation Promotes

Caption: Hypothetical signaling pathway influenced by quercetin's antioxidant activity.

References

Technical Support Center: Velloquercetin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of velloquercetin, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

A1: this compound is a flavonoid, a class of natural compounds with various biological activities. It is a derivative of quercetin.[1] HPLC is a fundamental technique for the quantification and purification of this compound in research, drug development, and quality control, making accurate and reproducible analysis critical.

Q2: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A2: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, having a "tail" that extends from the peak maximum. This can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised purity assessment, all of which are significant issues in the analysis of pharmaceutical compounds like this compound.

Q3: What are the most common causes of peak tailing for this compound?

A3: The most frequent causes of peak tailing for this compound and other flavonoids include:

  • Secondary interactions: Unwanted interactions between the polar hydroxyl groups of this compound and active sites on the HPLC column, such as residual silanol groups.

  • Metal chelation: this compound can chelate with trace metal ions in the HPLC system (e.g., in the column packing, frits, or tubing), causing peak distortion.

  • Inappropriate mobile phase conditions: An unsuitable pH or buffer concentration can lead to poor peak shape.

  • Column issues: Problems like column overload, contamination, or degradation can also result in peak tailing.

Troubleshooting Guide for this compound Peak Tailing

Problem: My this compound peak is showing significant tailing.

Here is a step-by-step guide to troubleshoot and resolve this issue:

Step 1: Evaluate and Optimize Mobile Phase Conditions

  • Question: Could the mobile phase pH be the cause of the peak tailing?

    • Answer: Yes, the pH of the mobile phase is critical. This compound, like quercetin, is an acidic compound due to its phenolic hydroxyl groups. If the mobile phase pH is close to or above the pKa of this compound, the molecule will be ionized, leading to strong interactions with residual silanol groups on the column and causing peak tailing.

    • Recommendation: Lower the pH of the mobile phase. A pH of 2.5-3.5 is often effective for flavonoids. This ensures that the silanol groups on the column are protonated and less likely to interact with your analyte. Adding an acidifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase is a common practice.

  • Question: Is the buffer concentration in my mobile phase adequate?

    • Answer: A low buffer concentration may not be sufficient to control the pH at the column surface, leading to inconsistent ionization of this compound and silanol groups.

    • Recommendation: Ensure your buffer concentration is between 25-50 mM. This will help to maintain a consistent pH and can also help to mask some of the residual silanol activity.

Step 2: Assess the HPLC Column and Potential Secondary Interactions

  • Question: Could my column be the source of the problem?

    • Answer: Absolutely. Standard C18 columns can have exposed silanol groups that interact with polar analytes.

    • Recommendation:

      • Use an end-capped C18 column. End-capping is a process that covers many of the residual silanol groups, reducing the potential for secondary interactions.

      • Consider a column with a different stationary phase, such as a pentafluorophenyl (F5) column, which can offer different selectivity and improved peak shape for flavonoids. Some studies have shown that F5 columns can produce more symmetrical peaks for flavonoids compared to traditional C18 columns.[2]

      • If you suspect metal chelation is an issue, use a column specifically designed for chelating compounds or one made with high-purity silica.

Step 3: Investigate Potential Metal Chelation

  • Question: How do I know if metal chelation is causing the peak tailing?

    • Answer: this compound has functional groups that can chelate with metal ions. If you have ruled out other causes and the peak tailing persists, especially with a metallic "sheen" to the peak, metal chelation is a strong possibility.

    • Recommendation:

      • Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM). EDTA will preferentially bind to any metal ions in the system, preventing them from interacting with your analyte.

      • Ensure all components of your HPLC system, especially frits and tubing, are biocompatible and not prone to leaching metal ions.

Step 4: Check for System and Sample-Related Issues

  • Question: Could the problem be related to my sample or the injection?

    • Answer: Yes. Injecting too much sample (mass overload) or using a sample solvent that is much stronger than your mobile phase can cause peak distortion.

    • Recommendation:

      • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

      • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase composition. Dissolving the sample in a high percentage of organic solvent when the mobile phase is highly aqueous can lead to poor peak shape.

  • Question: What if all the peaks in my chromatogram are tailing?

    • Answer: If all peaks are tailing, it often points to a system-wide issue rather than a specific chemical interaction.

    • Recommendation:

      • Check for Dead Volume: Inspect all fittings and tubing for improper connections that could introduce extra-column volume.

      • Column Void: A void at the head of the column can cause band broadening and tailing for all peaks. This can happen over time due to high pressure or pH stress. Reversing and flushing the column (if the manufacturer allows) may temporarily help, but column replacement is often necessary.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Flavonoid Peak Shape

FlavonoidMobile Phase ModifierTailing FactorNumber of Theoretical Plates
Rutin0.1% Acetic Acid1.254800
Rutin0.1% Formic Acid1.105200
Quercitrin0.1% Acetic Acid1.304500
Quercitrin0.1% Formic Acid1.155000
Quercetin0.1% Acetic Acid1.454200
Quercetin0.1% Formic Acid1.205500

Data adapted from a study on flavonoid analysis, demonstrating improved peak symmetry (lower tailing factor) and efficiency (higher theoretical plates) with formic acid compared to acetic acid.[3]

Table 2: Comparison of HPLC Columns for Flavonoid Analysis

FlavonoidColumn TypePeak Shape Observation
FisetinKinetex C18Significant Tailing
FisetinKinetex F5Close to Gaussian
ScutellareinKinetex C18Significant Tailing
ScutellareinKinetex F5Close to Gaussian
MyricetinKinetex C18Significant Tailing
MyricetinKinetex F5Close to Gaussian

This table summarizes findings from a study comparing different stationary phases, indicating that a pentafluorophenyl (F5) column can provide better peak shapes for certain flavonoids compared to a standard C18 column.[2]

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound and can be modified as needed to optimize separation and peak shape.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

    • Autosampler and column oven.

  • Chromatographic Conditions:

    • Column: A high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute more hydrophobic compounds. An example gradient is:

      • 0-5 min: 20% B

      • 5-25 min: 20-21% B

      • 25-45 min: 21-50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Flavonoids like quercetin have characteristic absorbance maxima. Monitor at approximately 254 nm and 370 nm.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water that is compatible with the initial mobile phase conditions.

    • Use sonication if necessary to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes chemical_issue Potential Chemical Interaction check_all_peaks->chemical_issue No check_connections Check for dead volume (fittings, tubing) system_issue->check_connections check_column_void Inspect for column void check_connections->check_column_void system_solution Fix connections or replace column check_column_void->system_solution check_mobile_phase Is mobile phase pH < 4? chemical_issue->check_mobile_phase adjust_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph No check_buffer Is buffer strength adequate (25-50 mM)? check_mobile_phase->check_buffer Yes adjust_ph->check_buffer adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No check_column_type Are you using an end-capped column? check_buffer->check_column_type Yes adjust_buffer->check_column_type use_endcapped Switch to an end-capped or alternative phase (F5) column check_column_type->use_endcapped No check_chelation Suspect metal chelation? check_column_type->check_chelation Yes use_endcapped->check_chelation add_chelator Add EDTA to mobile phase check_chelation->add_chelator Yes chemical_solution Peak shape improved check_chelation->chemical_solution No, review all steps add_chelator->chemical_solution

Caption: Troubleshooting workflow for this compound peak tailing.

Secondary_Interactions silanol_ionized Ionized Silanol Group (Si-O⁻) interaction Strong Secondary Interaction (Ionic Attraction) silanol_protonated Protonated Silanol Group (Si-OH) no_interaction Minimized Interaction (Hydrophobic Retention Dominates) vello_ionized Ionized this compound (VQ-O⁻) (at higher pH) vello_ionized->silanol_ionized Causes Peak Tailing vello_neutral Neutral this compound (VQ-OH) (at lower pH) vello_neutral->silanol_protonated Results in Symmetrical Peak

Caption: Effect of mobile phase pH on secondary interactions.

References

Improving Velloquercetin stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Velloquercetin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Quercetin?

This compound is an extended flavonoid, structurally related to Quercetin. It consists of a quercetin core substituted with a 2-isopropenyldihydrofuran ring across positions 6 and 7. This structural modification can influence its physicochemical properties, including solubility and stability, as well as its biological activity. While functionally related to quercetin, this compound is a distinct chemical entity.

Q2: My this compound solution is changing color. What does this indicate?

A color change in your this compound solution, often to a brownish or yellowish hue, is a common indicator of degradation. This compound, like other flavonoids, is susceptible to oxidation, especially in aqueous solutions exposed to oxygen, light, and certain pH conditions. This oxidative degradation leads to the formation of quinone-type structures and other degradation products, resulting in the observed color change.

Q3: What are the primary factors that affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is influenced by several factors:

  • pH: this compound is generally more stable in acidic conditions (pH < 6). In neutral to alkaline solutions, the rate of degradation increases significantly due to the deprotonation of its hydroxyl groups, making it more susceptible to oxidation.

  • Oxygen: The presence of dissolved oxygen is a major contributor to the oxidative degradation of this compound.

  • Light: Exposure to UV and visible light can accelerate the degradation process through photodecomposition.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of this compound.

  • Metal Ions: The presence of metal ions, such as iron and copper, can catalyze the oxidation of this compound.

Q4: How can I improve the stability of my this compound solutions?

Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Adjustment: Maintain the pH of the solution in the acidic range (ideally below 6.0).

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can help to scavenge free radicals and inhibit oxidation.

  • Chelating Agents: Incorporating a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.[1]

  • Protection from Light: Store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: Degas the solvent and purge the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Low-Temperature Storage: Store solutions at refrigerated (2-8 °C) or frozen temperatures to slow down the degradation rate.

  • Formulation Strategies: Consider using co-solvents, cyclodextrins, or nanoformulations (e.g., liposomes, nanoparticles) to encapsulate and protect this compound from degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Noticeable color change within hours of preparation.

  • Significant decrease in this compound concentration as measured by HPLC.

  • Formation of precipitates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High pH of the solution Measure the pH of your aqueous solution. If it is neutral or alkaline, adjust the pH to an acidic range (e.g., pH 4-5) using a suitable buffer (e.g., citrate or acetate buffer).
Presence of dissolved oxygen Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes prior to use. After preparing the solution, blanket the headspace of the container with the inert gas before sealing.
Exposure to light Prepare and store the solution in a dark environment. Use amber-colored glassware or wrap your containers with aluminum foil.
Contamination with metal ions Use high-purity water and reagents. If metal ion contamination is suspected, add a chelating agent like EDTA (e.g., 0.1% w/v) to the solution.[1]
Elevated storage temperature Store the stock and working solutions at a lower temperature. For short-term storage (days), refrigeration (4°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is preferable.
Issue 2: Poor Solubility of this compound in Aqueous Media

Symptoms:

  • Difficulty in dissolving this compound powder.

  • Formation of a precipitate after initial dissolution.

  • Inconsistent results in bioassays due to undissolved particles.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low intrinsic aqueous solubility This compound has limited water solubility. Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO, ethanol, or methanol, and then dilute it with the aqueous medium to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Precipitation upon dilution When diluting the organic stock solution, add it dropwise to the aqueous medium while vortexing or stirring to facilitate mixing and prevent immediate precipitation.
pH-dependent solubility The solubility of this compound can be pH-dependent. Adjusting the pH of the aqueous medium might improve solubility.
Aggregation of molecules Consider using solubility enhancers. Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with this compound, increasing its aqueous solubility. The use of co-solvents like polyethylene glycol (PEG) or propylene glycol can also be beneficial.

Data Presentation

Table 1: Factors Influencing Quercetin (as a proxy for this compound) Stability in Aqueous Solutions

Factor Condition Observed Effect on Stability
pH Acidic (pH < 6)Higher stability
Neutral to Alkaline (pH > 7)Rapid degradation
Temperature 4°CIncreased stability
Room Temperature (25°C)Moderate degradation
Elevated Temperature (>37°C)Accelerated degradation
Light Protected from lightHigher stability
Exposed to UV/Visible lightRapid degradation
Oxygen Deoxygenated solutionHigher stability
Aerated solutionRapid degradation
Additives Antioxidants (e.g., Ascorbic Acid)Increased stability
Chelating Agents (e.g., EDTA)Increased stability

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC-UV

Objective: To determine the degradation kinetics of this compound under specific conditions (e.g., pH, temperature, light exposure).

Materials:

  • This compound standard

  • HPLC-grade methanol, acetonitrile, and water

  • Phosphoric acid or other suitable acid for pH adjustment

  • Buffer salts (e.g., sodium citrate, sodium phosphate)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Prepare the desired aqueous buffer solution (e.g., phosphate buffer at pH 7.4).

    • Spike a known volume of the this compound stock solution into the buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%).

  • Incubation under Stress Conditions:

    • Divide the test solution into several aliquots in amber vials.

    • For temperature stability, incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • For photostability, expose some vials to a light source (e.g., a photostability chamber) while keeping control vials in the dark.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Inject the samples into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and 0.4% phosphoric acid in water.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 254 nm or 370 nm).

      • Injection Volume: 20 µL

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.

Methodology:

  • Prepare a this compound solution (e.g., 100 µg/mL) in a suitable solvent mixture (e.g., methanol:water 50:50).

  • Expose the solution to the following stress conditions in separate reaction vessels:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products) or by LC-MS to identify the degradation products.

Visualizations

Velloquercetin_Degradation_Pathway cluster_factors Stress Factors This compound This compound in Aqueous Solution Degradation Degradation Products (e.g., Quinones) This compound->Degradation Oxidation / Hydrolysis pH High pH pH->this compound Oxygen Oxygen Oxygen->this compound Light Light Light->this compound Temperature High Temperature Temperature->this compound MetalIons Metal Ions MetalIons->this compound

Caption: Factors influencing the degradation of this compound in aqueous solutions.

Experimental_Workflow_Stability start Prepare this compound Solution stress Incubate under Stress Conditions (pH, Temp, Light) start->stress sampling Collect Aliquots at Time Intervals stress->sampling analysis HPLC-UV Analysis sampling->analysis data Quantify Peak Area & Plot Degradation Curve analysis->data end Determine Stability data->end

Caption: Workflow for assessing the stability of this compound.

Signaling_Pathway_Quercetin cluster_mapk MAPK Pathway cluster_akt Akt/GSK3β/β-catenin Pathway Quercetin Quercetin/Velloquercetin MAPKs MAPKs Quercetin->MAPKs Inhibits Akt Akt Quercetin->Akt Activates p38 p38 Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antioxidant Effects) p38->Cellular_Response JNK JNK JNK->Cellular_Response MAPKs->p38 MAPKs->JNK GSK3b GSK3β Akt->GSK3b b_catenin β-catenin GSK3b->b_catenin b_catenin->Cellular_Response

Caption: Simplified overview of signaling pathways modulated by Quercetin.

References

Technical Support Center: Synthesis of Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Velloquercetin": Initial searches for "this compound" did not yield a recognized compound in scientific literature or chemical databases. This technical guide will therefore focus on the synthesis of Quercetin and its complex derivatives (e.g., glycosides, acylates) , as the challenges encountered are representative of advanced flavonoid synthesis. The principles and troubleshooting steps outlined here are designed to be broadly applicable to researchers working on novel quercetin-based molecules.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of a quercetin derivative is very low. What are the most common causes?

A1: Low overall yield in flavonoid synthesis is a frequent issue stemming from several stages. Key factors include:

  • Degradation: The polyhydroxylated core of quercetin is highly susceptible to oxidation under basic or prolonged reaction conditions.

  • Incomplete Reactions: Key steps like the chalcone cyclization (Algar-Flynn-Oyamada reaction) or glycosylation may not proceed to completion.

  • Deprotection Difficulties: Harsh deprotection conditions can cleave the target molecule or lead to side reactions.

  • Purification Losses: Quercetin and its derivatives often exhibit poor solubility in common organic solvents, leading to significant material loss during crystallization or chromatographic purification.[1]

Q2: I am getting a significant amount of an undesired yellow byproduct during the Algar-Flynn-Oyamada (AFO) reaction. What is it and how can I prevent it?

A2: The most common byproduct in the AFO reaction is an aurone . This occurs due to a competing reaction pathway. The formation of flavonol (desired) versus aurone (byproduct) is highly dependent on reaction conditions. To favor flavonol formation, ensure strictly controlled alkaline conditions and temperature. Some studies suggest that the presence of a substituent at the 6'-position of the chalcone precursor can also influence the reaction outcome.[2][3]

Q3: How do I achieve regioselective glycosylation on a specific hydroxyl group of the quercetin aglycone?

A3: Achieving regioselectivity across the five hydroxyl groups (positions 3, 5, 7, 3', and 4') is a primary challenge. The most common strategy involves a multi-step protection/deprotection sequence.

  • Protecting Group Strategy: Selectively protect the more reactive hydroxyl groups (often at C7, C3', and C4') using protecting groups like benzyl or silyl ethers, leaving the desired hydroxyl group available for glycosylation.

  • Glycosylation: Perform the glycosylation reaction (e.g., Koenigs-Knorr method) on the unprotected hydroxyl.

  • Deprotection: Remove the protecting groups, typically via catalytic hydrogenation for benzyl groups.

Enzymatic methods using specific glycosyltransferases can also offer high regioselectivity, avoiding the need for extensive protection/deprotection steps.

Troubleshooting Guides

Problem 1: Low Yield in Algar-Flynn-Oyamada (AFO) Reaction

This section addresses common issues encountered during the oxidative cyclization of a 2'-hydroxychalcone to form the core flavonol structure.

Observation Potential Cause Suggested Solution
Low conversion of chalcone Insufficient base or oxidant (H₂O₂).Increase the molar equivalents of KOH/NaOH and H₂O₂ incrementally. Monitor the reaction by TLC to find the optimal stoichiometry.
Reaction temperature is too low.Gently warm the reaction mixture. Optimal temperatures are often between room temperature and 40°C, but this is substrate-dependent.
Formation of aurone byproduct Reaction mechanism favors the aurone pathway.Modify the base or solvent system. Some protocols use urea-hydrogen peroxide (UHP) under solvent-free conditions to cleanly produce flavonols.[4]
Product degradation (dark-colored mixture) Overly harsh basic conditions or prolonged reaction time leading to oxidation.Reduce the concentration of the base. Ensure an inert atmosphere (e.g., nitrogen or argon) and minimize reaction time once TLC indicates consumption of the starting material.
Formation of dihydroflavonol Incomplete oxidation of the dihydroflavonol intermediate.Increase the amount of hydrogen peroxide or extend the reaction time slightly after chalcone consumption is complete to ensure full oxidation to the flavonol.[2]
Problem 2: Poor Regioselectivity in Glycosylation

This guide focuses on issues during the coupling of a sugar moiety to the quercetin aglycone, a critical step for synthesizing many natural derivatives.

Observation Potential Cause Suggested Solution
Glycosylation at multiple hydroxyl sites Inadequate protecting group strategy. The reactivity of the different hydroxyl groups is not sufficiently differentiated.Re-evaluate your protecting groups. Benzyl ethers are common for protecting the more acidic 7, 3', and 4' positions. The 3-OH is often the target for glycosylation.
Low yield of glycosylated product Steric hindrance at the target hydroxyl group.Consider a different glycosylation method. The Koenigs-Knorr reaction is common but can be sensitive.[5] Enzymatic glycosylation can offer higher yields and selectivity.
Deactivation of the glycosyl donor (e.g., glycosyl bromide).Ensure strictly anhydrous conditions and use freshly prepared or purified glycosyl donor. The presence of moisture can hydrolyze the donor.[5]
Anomeric mixture (α and β isomers) formed Lack of stereochemical control during the reaction.The choice of protecting group on the sugar donor (participating vs. non-participating group at C2) can influence the stereochemical outcome. Acetyl groups at C2 of the sugar often favor β-glycoside formation.
Hydrolysis of the glycosidic bond Unstable product during workup or purification.Use a buffered aqueous solution during workup to avoid strongly acidic or basic conditions that can cleave the newly formed glycosidic bond.

Experimental Protocols

Protocol 1: Synthesis of Quercetin-3-O-propionate (A Representative Acylation)

This protocol outlines a four-step synthesis starting from the readily available rutin, demonstrating a common strategy of protection, hydrolysis, selective acylation, and deprotection.[6]

Step 1: Benzylation of Rutin

  • Suspend rutin (1 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 10 eq) and benzyl bromide (BnBr, 8 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry to yield perbenzylated rutin.

Step 2: Acid Hydrolysis

  • Dissolve the perbenzylated rutin from Step 1 in a mixture of acetone and 2M hydrochloric acid (HCl).

  • Reflux the mixture for 4 hours to cleave the rutinose sugar moiety.

  • Cool the reaction, and collect the precipitated product (tetra-O-benzylquercetin) by filtration.

Step 3: Regioselective Acylation

  • Dissolve tetra-O-benzylquercetin (1 eq) in anhydrous dichloromethane (DCM).

  • Add propionyl chloride (1.5 eq) and pyridine (2 eq).

  • Stir at room temperature for 6 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. Purify by column chromatography to obtain 3-O-propionyl-tetra-O-benzylquercetin.

Step 4: Deprotection (Hydrogenation)

  • Dissolve the acylated product from Step 3 in a mixture of ethyl acetate and ethanol.

  • Add Palladium on carbon (10% Pd/C) as a catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to yield the final product, Quercetin-3-O-propionate.

Step Reaction Typical Yield
1Benzylation~85%
2Hydrolysis~90%
3Acylation~70-80%
4Hydrogenation>95%
Overall - ~50-60%

Visualizations

G cluster_start cluster_analysis cluster_troubleshooting cluster_end Start Low Product Yield Observed TLC Analyze Reaction by TLC/LC-MS Start->TLC SM_Consumed Starting Material Consumed? TLC->SM_Consumed Byproducts Major Byproducts Present? SM_Consumed->Byproducts Yes IncompleteRxn Incomplete Reaction: - Increase temp/time - Add more reagent SM_Consumed->IncompleteRxn No Degradation Degradation: - Lower temperature - Use inert atmosphere - Reduce reaction time Byproducts->Degradation Yes (Dark Tar) SideRxn Side Reaction: - Change solvent/base - Re-evaluate protecting groups Byproducts->SideRxn Yes (Clean Spot) Purification Purification Issue: - Check solubility - Optimize chromatography Byproducts->Purification No End Reaction Optimized IncompleteRxn->End Degradation->End SideRxn->End Purification->End

Caption: Troubleshooting workflow for low product yield.

G cluster_reactants cluster_reaction cluster_intermediates cluster_deprotection cluster_product Quercetin Protected Quercetin (e.g., 7,3',4'-Tribenzyl) Reaction Koenigs-Knorr Glycosylation (Ag₂CO₃, Anhydrous Conditions) Quercetin->Reaction GlycosylDonor Activated Sugar (e.g., Acetobromoglucose) GlycosylDonor->Reaction ProtectedGlycoside Protected Quercetin Glycoside Reaction->ProtectedGlycoside Deprotection Catalytic Hydrogenation (H₂, Pd/C) ProtectedGlycoside->Deprotection FinalProduct Quercetin Glycoside (e.g., Isoquercitrin) Deprotection->FinalProduct

Caption: Synthetic pathway for a quercetin glycoside.

References

Velloquercetin quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Velloquercetin Quantification

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for quantifying this compound (or quercetin) in biological matrices like plasma or urine?

A1: The most widely accepted method is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex background.[1][2] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for precise quantification even at very low concentrations.[1]

Q2: What are the expected metabolites of this compound in plasma and urine?

A2: In humans, quercetin undergoes extensive metabolism. The primary metabolites found in plasma and urine are glucuronidated and sulfated conjugates.[3][4][5] Depending on the administered dose, the ratio of sulfation to glucuronidation can change.[3] It is critical to decide whether to measure the parent compound (aglycone) after enzymatic hydrolysis (using β-glucuronidase/sulfatase) or to quantify the individual conjugated metabolites directly.

Q3: What are typical Lower Limits of Quantification (LLOQ) for quercetin in plasma and urine?

A3: LLOQs can vary based on the method and instrumentation. For HPLC-UV methods, LLOQs are approximately 7 ng/mL in plasma and 35 ng/mL in urine.[6][7] For more sensitive UHPLC-MS/MS methods, LLOQs can be as low as 1-2 ng/mL.[1][2]

Q4: What sample preparation technique is recommended for extracting this compound from plasma?

A4: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique that provides excellent sample cleanup and high recovery rates (>95%).[6][7] Liquid-Liquid Extraction (LLE) is another viable option, often using solvents like acetonitrile containing a small percentage of acid (e.g., 0.5% formic acid) to precipitate proteins and extract the analyte.[2][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient Extraction: The chosen solvent may not be optimal for this compound. Protein binding might be sequestering the analyte.Optimize Extraction: Test different extraction solvents or pH adjustments. For SPE, ensure the cartridge type (e.g., Oasis HLB) is appropriate and optimize wash/elution steps.[6][7] Consider adding a protein disruption step before extraction.
Analyte Degradation: Flavonoids can be sensitive to light, temperature, and pH.Ensure Sample Stability: Process samples on ice, protect from light, and add antioxidants (e.g., ascorbic acid) to standards and samples. Store extracts at -80°C until analysis.[9]
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of the analyte.Dilute Sample: Reduce the concentration of the injected sample.
Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte's chemistry.Adjust Mobile Phase: Modify the pH with additives like formic or acetic acid (0.1-0.5% is common).[1] Adjust the organic-to-aqueous ratio in the gradient.
Secondary Interactions: Analyte is interacting with active sites on the column or guard column.Check Column Health: Ensure the column is not degraded. Use a high-quality column (e.g., C18) and a guard column to protect it.[9]
High Matrix Effects (Ion Suppression/Enhancement) Insufficient Sample Cleanup: Co-eluting endogenous compounds (e.g., phospholipids from plasma) are interfering with ionization.Improve Sample Preparation: Use a more rigorous cleanup method like SPE instead of simple protein precipitation.[6] Divert the flow to waste during the initial part of the chromatographic run when salts and polar compounds elute.
Inappropriate Ionization Source Settings: Gas temperature, nebulizer pressure, or capillary voltage are not optimal.Optimize MS Source: Perform source optimization via infusion of the analyte to find the best parameters for maximum signal and minimal interference.[10]
Inconsistent Results / Poor Reproducibility Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing.Standardize Workflow: Use a detailed, standardized protocol for all samples. Automate steps where possible.
Internal Standard (IS) Issues: The IS is not behaving similarly to the analyte.Select a Suitable IS: Use a stable isotope-labeled version of the analyte if available. If not, choose a structural analogue (e.g., kaempferol for quercetin) that has similar extraction and ionization properties.[6][7]

Experimental Protocols & Data

Protocol 1: this compound Quantification in Human Plasma via UHPLC-MS/MS

This protocol is adapted from validated methods for quercetin.[1][2]

1. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 50 µL of an internal standard working solution (e.g., Kaempferol, 100 ng/mL in methanol).

  • Add 200 µL of 2% formic acid in water and vortex for 30 seconds.

  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under nitrogen for 2 minutes.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50) for injection.

2. UHPLC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI), positive mode.

  • MS Parameters: Optimize gas temperature (~300°C), nitrogen flow, nebulizer pressure, and capillary voltage for the specific instrument.[10]

  • MRM Transitions: To be determined by infusing a standard of pure this compound. For quercetin, a common transition is m/z 303 → 153.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Flavonoids

MethodTypical Recovery (%)Matrix EffectThroughputSolvent UsageReference
Protein Precipitation 80 - 95%HighHighLowN/A
Liquid-Liquid Extraction (LLE) 85 - 105%ModerateMediumHigh[8]
Solid-Phase Extraction (SPE) >95%LowMediumMedium[6]

Table 2: Typical HPLC / UHPLC Method Parameters for Quercetin

ParameterHPLC-UV MethodUHPLC-MS/MS Method
Column Luna ODS-2 (150 x 2.1 mm, 5 µm)[6]ZORBAX SB-C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase Acetonitrile / 10 mM Ammonium Acetate / Acetic Acid[6]Water (0.1% Formic Acid) / Acetonitrile[1]
Detection UV at 370 nm[6]ESI-MS/MS (MRM Mode)
LLOQ (Plasma) ~7 ng/mL[6]~1-2 ng/mL[1]
Linear Range (Plasma) 4 - 700 ng/mL[6]2 - 500 ng/mL[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 1. Plasma Sample + Internal Standard p2 2. Protein Precipitation & Acidification p1->p2 p3 3. Solid-Phase Extraction (SPE) p2->p3 p4 4. Evaporation & Reconstitution p3->p4 a1 5. UHPLC Injection p4->a1 a2 6. C18 Reverse Phase Separation a1->a2 a3 7. ESI Ionization a2->a3 a4 8. MS/MS Detection (MRM) a3->a4 d1 9. Peak Integration a4->d1 d2 10. Concentration Calculation d1->d2 troubleshooting_tree start Problem: Low Signal Intensity c1 Is recovery from sample prep >85%? start->c1 c2 Is peak shape acceptable? c1->c2 Yes s1 Solution: Optimize Extraction Protocol (e.g., SPE, LLE) c1->s1 No c3 Significant ion suppression observed? c2->c3 Yes s2 Solution: Adjust Mobile Phase pH or Gradient Profile c2->s2 No s3 Solution: Improve Sample Cleanup or Modify Chromatography c3->s3 Yes s4 Solution: Optimize MS Source Parameters c3->s4 No signaling_pathway ROS Cellular Stressors (e.g., ROS) Nrf2_Keap1 Keap1-Nrf2 Complex ROS->Nrf2_Keap1 Induces dissociation NFkB_path NF-κB Signaling Pathway ROS->NFkB_path Activates Vello This compound (Flavonoid) Vello->Nrf2_Keap1 Stabilizes Nrf2 Vello->NFkB_path Inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Phase II Antioxidant Enzymes (e.g., HO-1) ARE->Enzymes Upregulates Enzymes->ROS Neutralizes Inflammation Pro-inflammatory Gene Expression NFkB_path->Inflammation Promotes

References

Technical Support Center: Velloquercetin Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Velloquercetin during storage and experimentation. The information provided is primarily based on data for Quercetin, a structurally similar flavonol, due to the limited availability of stability data specific to this compound. It is therefore intended to serve as a starting point for developing robust handling and storage protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: Based on studies of the closely related compound Quercetin, the primary factors leading to degradation are exposure to atmospheric oxygen, light (especially UVA and UVB), elevated temperatures, and alkaline pH conditions.[1][2][3] The presence of metal ions can also catalyze oxidative degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of flavonoids like Quercetin can sometimes be observed by a change in the color of the solution or solid sample, often leading to a yellowish or brownish hue. However, significant degradation can occur without obvious visual changes. Therefore, analytical methods such as HPLC or UV-Vis spectroscopy are recommended for accurate assessment.

Q3: What are the typical degradation products of this compound's parent compound, Quercetin?

A3: The oxidative degradation of Quercetin involves the cleavage of its C-ring.[4] This process can yield several smaller molecules, including 3,4-dihydroxybenzoic acid (protocatechuic acid) and 2,4,6-trihydroxybenzoic acid (phloroglucinic acid), and its decarboxylation product, 1,3,5-trihydroxybenzene (phloroglucinol).[4]

Q4: How should I prepare this compound solutions for experiments to minimize degradation?

A4: To minimize degradation, it is recommended to prepare solutions fresh for each experiment. Use deoxygenated solvents and protect the solution from light by working in a dimly lit area or using amber-colored glassware. If a stock solution is required, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q5: Can I store this compound in a standard laboratory freezer?

A5: Yes, storing solid this compound in a standard laboratory freezer at -20°C is a common practice. For enhanced stability, especially for long-term storage, storage at -80°C is preferable. It is crucial to ensure the container is tightly sealed to prevent exposure to moisture and oxygen.

Troubleshooting Guides

Problem: I am observing rapid loss of this compound in my cell culture experiments.

  • Possible Cause: Degradation in the cell culture medium.

    • Solution: Cell culture media are typically at a physiological pH (around 7.4), which can promote the degradation of flavonoids. Prepare concentrated stock solutions in a suitable solvent like DMSO and add them to the media immediately before the experiment to minimize the time the compound spends in the aqueous, near-neutral pH environment.

Problem: My this compound stock solution has changed color.

  • Possible Cause: Oxidation and/or photodegradation.

    • Solution: A color change is a strong indicator of degradation. Discard the solution and prepare a fresh one. To prevent this in the future, ensure the stock solution is stored in an amber vial, purged with an inert gas (e.g., nitrogen or argon), and kept at a low temperature (-20°C or -80°C).

Problem: I am seeing inconsistent results in my assays.

  • Possible Cause: Inconsistent concentration of active this compound due to degradation.

    • Solution: Always prepare fresh dilutions from a properly stored stock solution for each experiment. If using a stock solution over several days, consider quantifying the this compound concentration before each experiment using a spectrophotometer or HPLC to ensure consistency.

Quantitative Data Summary

The following tables summarize the stability of Quercetin under various conditions, which can be used as a proxy for estimating the stability of this compound.

Table 1: Thermal Stability of Quercetin in Boiling Water

FlavonolTime for 10% Degradation (500T10 in minutes)
Myricetin7.75
Quercetin17.57
Myricitrin34.43
Quercitrin74.08
Fisetin131.24
Rutin135.64
Galangin> 180

Data adapted from studies on various polyhydroxy flavonols.[5]

Table 2: Functional Stability of Quercetin Raw Material and Formulations (Antilipoperoxidative Activity Loss >10%)

Storage ConditionRaw MaterialNonionic CreamAnionic Gel-Cream
4°CNo significant loss after 182 daysDetected after 126 daysNo significant loss after 182 days
Room TemperatureNo significant loss after 182 daysNo significant loss after 182 daysNo significant loss after 182 days
37°CNo significant loss after 182 daysNo significant loss after 182 daysDetected after 182 days
45°CNo significant loss after 182 daysDetected after 182 daysDetected after 84 days

Data from a study on the functional stability of Quercetin.[6]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Amber glass vials with Teflon-lined caps

    • Inert gas (Argon or Nitrogen)

    • Calibrated analytical balance

    • Pipettes

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the this compound is completely dissolved.

    • Dispense the stock solution into single-use aliquots in amber glass vials.

    • Purge the headspace of each vial with a gentle stream of inert gas for 10-15 seconds.

    • Tightly cap the vials and seal with paraffin film.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation and Conditions (Example):

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and 2% aqueous acetic acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (a related compound, Quercetin, is often detected around 370 nm).

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard curve of this compound in the mobile phase at known concentrations.

    • Dilute the experimental samples to fall within the range of the standard curve.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

    • Run the standards and samples on the HPLC system.

    • Integrate the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

cluster_storage This compound Storage cluster_degradation Degradation Factors cluster_prevention Preventative Measures Solid Solid this compound Stock Stock Solution (in DMSO) Solid->Stock Dissolve Light Light Stock->Light Oxygen Oxygen Stock->Oxygen Temp High Temperature Stock->Temp pH Alkaline pH Stock->pH Amber Amber Vials Light->Amber Inert Inert Atmosphere (Ar, N2) Oxygen->Inert Cold Low Temperature (-20°C / -80°C) Temp->Cold Fresh Prepare Fresh pH->Fresh

Caption: Logical relationships in this compound storage and degradation.

cluster_workflow Experimental Workflow for this compound Stability Testing start Prepare this compound Stock Solution aliquot Aliquot into Amber Vials start->aliquot expose Expose to Stress Conditions (e.g., Light, Temp, pH) aliquot->expose sample Take Samples at Time Points expose->sample hplc Analyze by HPLC sample->hplc end Determine Degradation Rate hplc->end

Caption: Experimental workflow for assessing this compound stability.

cluster_pathway Simplified Oxidative Degradation Pathway of Quercetin quercetin Quercetin intermediate Depside Intermediate quercetin->intermediate Oxidation (O2) products Degradation Products intermediate->products Hydrolysis p1 3,4-Dihydroxybenzoic Acid products->p1 p2 2,4,6-Trihydroxybenzoic Acid products->p2

Caption: Simplified oxidative degradation pathway of Quercetin.

References

Technical Support Center: Velloquercetin (Quercetin) Solvent Selection

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Velloquercetin" is likely a typographical error for "Quercetin," a well-researched flavonoid. This guide pertains to Quercetin.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent for Quercetin studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent to dissolve Quercetin?

The optimal solvent for Quercetin depends heavily on the experimental application. Quercetin is poorly soluble in cold water but shows good solubility in many organic solvents.[1] For analytical purposes, organic solvents are preferred.[2] For biological assays, a two-step process involving an organic solvent stock solution followed by dilution in an aqueous medium is common.

Commonly used organic solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2] The solubility of Quercetin in these solvents is significantly higher than in aqueous solutions. For instance, the solubility in DMSO and DMF can be around 30 mg/mL, while in ethanol it is approximately 2 mg/mL.[1][2]

For applications requiring Generally Recognized as Safe (GRAS) solvents, ethanol is a suitable choice.[3]

Data Presentation: Solubility of Quercetin in Various Solvents

SolventSolubilityReference
DMSO~30 mg/mL[1][2]
Dimethylformamide (DMF)~30 mg/mL[1][2]
Ethanol~2 mg/mL[1][2]
MethanolGood solubility, often used for stock solutions[4]
AcetoneHigh solubility[5]
AcetonitrileModerate to high solubility[5]
WaterPoorly soluble[1]
PBS (pH 7.2) with 20% DMSO~1 mg/mL[1]
Corn OilSuitable vehicle for oral administration[2]
Q2: My Quercetin is precipitating when I dilute my stock solution in an aqueous buffer or cell culture medium. What can I do?

This is a common issue due to Quercetin's low solubility in aqueous solutions.[1] Precipitation can be minimized by following a specific dilution protocol. The key is to dilute the concentrated organic stock solution into the aqueous medium with vigorous mixing.

Troubleshooting Steps:

  • Ensure Stock Concentration is Not Too High: While Quercetin is highly soluble in DMSO, starting with an extremely high stock concentration can promote precipitation upon dilution. A stock of 10-20 mM in DMSO is a common starting point for cell culture experiments.[3]

  • Dilute into the Final Volume: Add the small volume of Quercetin stock solution directly into the final volume of your buffer or medium while vortexing or stirring. Do not add the aqueous solution to the concentrated stock.

  • Use a Co-solvent Approach: For some applications, a mixture of solvents can be effective. For example, a 1:4 solution of DMSO:PBS can achieve a solubility of approximately 1 mg/mL.[1]

  • Consider pH: Quercetin's solubility can be influenced by pH.[6][7] However, for cell-based assays, altering the pH of the culture medium is generally not advisable.

  • Sonication: In some cases, brief sonication in an ultrasonic bath can help dissolve small precipitates that form during dilution.[4][8]

Below is a workflow diagram to guide the preparation of Quercetin working solutions.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_2 Step 3: Final Steps & Troubleshooting weigh Weigh Quercetin Powder dissolve Dissolve in 100% DMSO (e.g., to 30 mg/mL) weigh->dissolve dilute Pipette stock solution directly into a large volume of aqueous buffer/ cell culture medium with vortexing dissolve->dilute Use stock for dilution check Precipitate Observed? dilute->check ready Solution Ready for Use check->ready No troubleshoot Troubleshooting: - Use fresh stock - Reduce final concentration - Try sonication check->troubleshoot Yes troubleshoot->dilute Retry Dilution

Caption: Workflow for preparing Quercetin working solutions.

Q3: What is the maximum concentration of an organic solvent like DMSO that is safe for my cells?

High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.2% or less to avoid cytotoxic effects.[3] It is crucial to include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples to account for any effects of the solvent itself.

Q4: How should I prepare Quercetin for oral administration in animal studies?

For oral gavage in animal models, using a non-toxic vehicle is essential. Corn oil is a commonly used and effective vehicle for administering Quercetin orally.[2] To prepare, a stock solution in DMSO can be diluted into corn oil.[9] Alternative strategies to enhance oral bioavailability, which is notoriously low for Quercetin, include nanoformulations or specialized delivery systems like Quercetin Phytosome®, which is a lecithin-based formulation.[5][10][11]

Q5: How stable is Quercetin in solution, and how should I store it?

Quercetin is susceptible to oxidation and degradation, especially when exposed to light and oxygen.[12]

  • Stock Solutions: Concentrated stock solutions in pure, anhydrous DMSO or ethanol are relatively stable.[13] They should be stored at -20°C or -80°C and protected from light. It is recommended to make fresh stock solutions periodically, for example, every two months, as freeze-thaw cycles can lead to degradation.[3]

  • Aqueous Solutions: Quercetin is less stable in aqueous buffers and cell culture media.[14] It is strongly recommended to prepare fresh dilutions from the stock solution for each experiment and not to store aqueous solutions for more than one day.[1]

Experimental Protocols

Protocol 1: Preparation of a 30 mg/mL (100 mM) Quercetin Stock Solution in DMSO

Materials:

  • Quercetin powder (MW: 302.24 g/mol )

  • Anhydrous DMSO

  • Microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 30 mg of Quercetin powder and place it into a suitable vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture vigorously for 1-2 minutes until the Quercetin is completely dissolved. A clear, yellow-orange solution should be formed.

  • If dissolution is slow, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 100 µM Quercetin Working Solution for Cell Culture

Materials:

  • 30 mg/mL (~100 mM) Quercetin stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium (e.g., DMEM)

  • Sterile conical tube or flask

  • Vortex mixer

Procedure:

  • Determine the final volume of the working solution needed. For this example, we will prepare 10 mL.

  • Dispense 10 mL of the pre-warmed cell culture medium into a sterile 15 mL conical tube.

  • Calculate the volume of stock solution needed:

    • Using the formula C1V1 = C2V2:

    • (100 mM)(V1) = (0.1 mM)(10 mL)

    • V1 = 1 µL

  • While vortexing the cell culture medium, add 1 µL of the 100 mM Quercetin stock solution directly into the medium.

  • Continue vortexing for another 10-15 seconds to ensure rapid and thorough mixing.

  • The final concentration of DMSO in this working solution will be 0.1% (1 µL in 10 mL), which is generally well-tolerated by most cell lines.

  • Use this working solution immediately for your experiments.

Decision-Making Diagram for Solvent Selection

The following diagram provides a logical pathway for selecting the appropriate solvent based on your experimental design.

G cluster_invitro In Vitro Pathway cluster_invivo In Vivo Pathway cluster_analytical Analytical Pathway start Start: Select Experiment Type exp_type Experiment Type? start->exp_type invitro In Vitro (e.g., cell culture, enzyme assay) exp_type->invitro In Vitro invivo In Vivo (e.g., oral administration) exp_type->invivo In Vivo analytical Analytical (e.g., HPLC, standard curve) exp_type->analytical Analytical stock_iv Prepare concentrated stock in 100% DMSO or Ethanol invitro->stock_iv vehicle Choose appropriate vehicle: - Corn oil - Saline with co-solvents - Specialized formulations (e.g., nanoemulsions) invivo->vehicle solvent_an Use high-purity organic solvents: - Methanol - Ethanol - Acetonitrile analytical->solvent_an dilute_iv Dilute stock into final aqueous buffer/medium (e.g., PBS, DMEM) Keep final solvent conc. <0.5% stock_iv->dilute_iv control_iv Crucial: Use a vehicle control (medium + same solvent conc.) dilute_iv->control_iv end_node Proceed with Experiment control_iv->end_node prep_iv Prepare by diluting a stock (e.g., DMSO stock) into the vehicle vehicle->prep_iv prep_iv->end_node prep_an Dissolve directly to desired concentration for standards solvent_an->prep_an prep_an->end_node

Caption: Decision tree for selecting a Quercetin solvent.

References

Addressing matrix effects in Velloquercetin LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Velloquercetin LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression or enhancement.[1] This phenomenon can significantly affect the accuracy, precision, and sensitivity of the quantitative analysis.[1] Ion suppression, the more common effect, reduces the analyte's signal, potentially leading to underestimated concentrations.[1][2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction addition method.[3] This involves comparing the signal response of this compound in a neat solvent to its response in a sample matrix where the analyte has been spiked after extraction. A significant difference between these two signals indicates the presence of matrix effects.[1] Another qualitative method is the post-column infusion technique, where a constant flow of this compound is introduced into the mass spectrometer after the LC column.[4] Injection of a blank sample extract will show a dip or peak in the baseline signal if matrix components are causing ion suppression or enhancement.[4]

Q3: What is a suitable internal standard for this compound LC-MS analysis?

A3: The most effective way to compensate for matrix effects and variability in sample preparation is by using a stable isotope-labeled (SIL) internal standard.[5] For this compound (a derivative of quercetin), a 13C-labeled quercetin would be an ideal internal standard.[5][6] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they are affected by matrix effects in the same way.[5][7] This allows for accurate correction of any signal suppression or enhancement. While deuterated standards are also used, 13C-labeled standards are often preferred as they are less prone to chromatographic separation from the native analyte and have a lower risk of isotopic exchange.[8]

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of this compound.

This issue is often a primary indicator of unaddressed matrix effects.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mitigation Strategies cluster_3 Validation A Inconsistent this compound Quantification B Verify Instrument Performance A->B Start C Assess Matrix Effect (Post-Extraction Spike) B->C If instrument OK D Optimize Sample Preparation C->D If matrix effect >15% E Refine Chromatographic Method C->E If matrix effect >15% F Implement Stable Isotope-Labeled IS D->F E->F G Re-validate Method with Matrix F->G Implement H Reliable Quantification G->H Successful

Caption: Troubleshooting workflow for inconsistent this compound quantification.

Detailed Steps:

  • Verify Instrument Performance: Before suspecting matrix effects, ensure the LC-MS system is performing optimally. Run a system suitability test with a this compound standard in a neat solvent to check for consistent retention times, peak shapes, and signal intensity.

  • Quantify Matrix Effects: Perform a quantitative assessment of matrix effects. The table below outlines how to calculate the matrix effect percentage. A value outside of ±15% typically indicates a significant matrix effect that requires mitigation.

    ParameterFormulaInterpretation
    Matrix Effect (%) ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100< 0% : Ion Suppression> 0% : Ion Enhancement
  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][4]

    • Solid-Phase Extraction (SPE): This is a highly effective cleanup step. For flavonoids like this compound, a C18 stationary phase is often suitable.[9]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from many matrix components based on polarity.[2]

    • Protein Precipitation (PPT): For plasma or serum samples, PPT is a common first step, but it may not be sufficient on its own and can still leave significant matrix components like phospholipids.[10]

  • Refine Chromatographic Method: If sample preparation optimization is insufficient, modify the LC method to separate this compound from co-eluting matrix components.[4]

    • Gradient Modification: Adjust the mobile phase gradient to improve the resolution between this compound and interfering peaks.

    • Column Chemistry: Consider a different column chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As a best practice, incorporate a SIL-IS, such as 13C-Quercetin, into your workflow.[5] This will compensate for any remaining matrix effects and variations in extraction recovery.

Issue 2: Low signal intensity or complete signal loss for this compound.

This is a classic symptom of severe ion suppression.

Troubleshooting Workflow:

A Low/No this compound Signal B Check MS Source Parameters (e.g., Voltages, Gas Flows) A->B C Dilute Sample Extract (e.g., 1:10, 1:100) B->C If parameters are optimal D Signal Appears? C->D E Severe Ion Suppression Confirmed D->E Yes F Implement Rigorous Sample Cleanup (SPE/LLE) D->F No E->F G Change Ionization Mode? (e.g., APCI vs. ESI) F->G H Re-analyze G->H

Caption: Troubleshooting workflow for low or no this compound signal.

Detailed Steps:

  • Check MS Source Parameters: Ensure that the ion source settings (e.g., spray voltage, gas temperatures, nebulizer pressure) are optimized for this compound.[11] Incorrect source parameters can lead to poor ionization and low signal.

  • Perform Serial Dilution: A simple and effective diagnostic test is to dilute the sample extract (e.g., 1:10 and 1:100 with the initial mobile phase).[4][12] If the this compound signal appears or increases upon dilution, it is a strong indication of severe ion suppression, as dilution reduces the concentration of interfering matrix components.[12]

  • Enhance Sample Cleanup: If dilution confirms severe suppression, a more rigorous sample preparation method is necessary.

    • HybridSPE: For plasma and serum, consider specialized techniques like HybridSPE-Phospholipid, which specifically targets and removes phospholipids, a major cause of ion suppression in bioanalysis.[10]

  • Consider Alternative Ionization Techniques: Electrospray ionization (ESI) is highly susceptible to matrix effects.[2] If possible, try analyzing the sample using Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to ion suppression from matrix components.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from methodologies for flavonoid extraction from biological fluids.

  • Sample Preparation: To 500 µL of plasma, add 50 µL of the internal standard solution (e.g., 13C-Quercetin).

  • Protein Precipitation & Extraction: Add 1 mL of acetonitrile containing 0.5% formic acid.[13]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[14]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Extracts

This protocol provides a general guideline for cleaning up plant extracts.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dilute the plant extract with water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities. Follow with a wash of 5 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute this compound and other flavonoids from the cartridge using 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate matrix effects in their this compound LC-MS analyses, leading to more accurate and reliable data.

References

Velloquercetin & Cell Viability Assays: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a centralized resource to address potential interference of velloquercetin and other flavonoid compounds with common cell viability assays. The following information is designed to help you identify, troubleshoot, and mitigate experimental artifacts to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My cell viability results show an unexpected increase in viability after treatment with this compound. Is this a real effect?

A1: Not necessarily. Flavonoids like quercetin and its derivatives, which we will refer to as this compound for the purpose of this guide, are known to interfere with tetrazolium-based cell viability assays (e.g., MTT, MTS, XTT). These compounds can directly reduce the tetrazolium salts into a colored formazan product, mimicking the activity of cellular dehydrogenases. This leads to a false-positive signal, suggesting an increase in cell viability when, in fact, the compound may be cytotoxic.

Q2: Which cell viability assays are most susceptible to interference by this compound?

A2: Assays that rely on the reduction of a chemical probe by cellular metabolic activity are most at risk. This includes:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): this compound can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to MTT, this compound can directly reduce the MTS tetrazolium salt.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): this compound can also interfere with the reduction of XTT.

Assays with different detection methods, such as those measuring ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or trypan blue exclusion), are generally less prone to this type of chemical interference.[1]

Q3: How can I confirm if this compound is interfering with my cell viability assay?

A3: A simple cell-free control experiment can determine if your compound is a source of interference.[1] Incubate this compound at the same concentrations used in your experiment in cell culture medium without cells, and then perform the assay as you normally would.[1] A change in color or signal in the absence of cells indicates direct chemical interference.

Q4: What are the best practices to mitigate interference from this compound in my experiments?

A4: To minimize interference, consider the following strategies:

  • Wash Cells Before Assay: After the treatment period with this compound, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual compound before adding the assay reagent.

  • Use a Different Assay: Switch to a non-tetrazolium-based assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) cytotoxicity assay.

  • Include Proper Controls: Always run parallel cell-free controls with this compound to quantify the extent of interference.

  • Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to corroborate the assay results. Look for morphological changes indicative of cell death, such as cell shrinkage, blebbing, or detachment.

Troubleshooting Guides

Issue 1: Unexpectedly High Absorbance/Fluorescence in this compound-Treated Wells
  • Potential Cause: Direct reduction of the assay reagent by this compound.

  • Troubleshooting Steps:

    • Cell-Free Control: Set up wells containing only cell culture medium and the same concentrations of this compound used in your experiment. Add the viability assay reagent and measure the signal.

    • Data Correction: If a signal is detected in the cell-free control, subtract this background signal from the values obtained in your cell-containing wells.

    • Alternative Assay: If the background signal is high or variable, consider using an alternative assay that is not based on tetrazolium reduction.

Issue 2: Discrepancy Between Assay Results and Cell Morphology
  • Potential Cause: The assay is providing a false reading that does not reflect the actual health of the cells.

  • Troubleshooting Steps:

    • Visual Confirmation: Before adding the assay reagent, observe the cells under a microscope. Compare the morphology of treated cells to untreated controls. Look for signs of cytotoxicity (e.g., rounding, detachment, membrane blebbing).

    • Trypan Blue Exclusion: Perform a simple trypan blue exclusion assay. This method stains cells with compromised membranes blue, providing a direct count of non-viable cells.

    • Flow Cytometry: For a more quantitative analysis of cell death, use flow cytometry with viability dyes like Propidium Iodide (PI) or 7-AAD.[2]

Data Presentation

Table 1: Example of this compound Interference in an MTT Assay

This compound Conc. (µM)Absorbance (with cells)Absorbance (cell-free control)Corrected Absorbance% Viability (Corrected)
0 (Control)1.050.051.00100%
101.150.101.05105%
501.250.201.05105%
1000.850.300.5555%

Table 2: Comparison of Cell Viability Assays for Use with Flavonoids

Assay TypePrinciplePotential for this compound Interference
Tetrazolium Reduction (MTT, MTS, XTT) Measures metabolic activity via dehydrogenase-mediated reduction of a tetrazolium salt.High: this compound can directly reduce the tetrazolium salt.
Resazurin Reduction (alamarBlue®) Measures metabolic activity via reduction of resazurin to the fluorescent resorufin.Moderate: Some flavonoids can also reduce resazurin.
ATP Quantification (CellTiter-Glo®) Measures ATP levels, an indicator of metabolically active cells.Low: Unlikely to be directly affected by this compound.
LDH Release Measures lactate dehydrogenase released from damaged cells.Low: Measures membrane integrity, not metabolic activity.
Trypan Blue Exclusion Stains cells with compromised membranes.Low: Based on membrane integrity.

Experimental Protocols

Protocol 1: Cell-Free Assay Interference Control
  • Prepare a 96-well plate with cell culture medium.

  • Add this compound at the same concentrations as in your main experiment to triplicate wells.

  • Include wells with medium only as a blank control.

  • Incubate the plate under the same conditions as your cell-based assay.

  • Add the cell viability assay reagent (e.g., MTT, MTS) to all wells.

  • Incubate for the recommended time.

  • Read the absorbance or fluorescence according to the assay protocol.

  • Subtract the average blank value from all readings. The resulting values represent the direct effect of this compound on the assay reagent.

Protocol 2: Cell Wash to Mitigate Interference
  • After the desired incubation period with this compound, carefully aspirate the culture medium from each well.

  • Gently add an equal volume of pre-warmed sterile PBS to each well.

  • Aspirate the PBS.

  • Repeat the wash step (steps 2-3) one more time.

  • Add fresh, pre-warmed culture medium to each well.

  • Proceed with the addition of your cell viability assay reagent.

Mandatory Visualizations

Velloquercetin_Interference_Pathway cluster_assay Tetrazolium-Based Assay cluster_cell Cellular Mechanism cluster_compound Compound Interference MTT Tetrazolium Salt (e.g., MTT, yellow) Formazan Formazan (colored product) MTT->Formazan Reduction Dehydrogenase Cellular Dehydrogenases (in viable cells) Dehydrogenase->MTT This compound This compound (Reducing Agent) This compound->MTT

Caption: Mechanism of this compound interference in tetrazolium-based assays.

Troubleshooting_Workflow Start Unexpected Cell Viability Results Check_Morphology Microscopic Examination of Cells Start->Check_Morphology Cell_Free_Control Run Cell-Free Assay Control Start->Cell_Free_Control Wash_Step Implement Cell Wash Step Cell_Free_Control->Wash_Step High Interference Data_Correction Correct Data with Cell-Free Control Cell_Free_Control->Data_Correction Interference Detected Alternative_Assay Switch to Non-Tetrazolium Assay Wash_Step->Alternative_Assay Interference Persists Valid_Results Obtain Validated Results Wash_Step->Valid_Results Alternative_Assay->Valid_Results Data_Correction->Valid_Results

References

Validation & Comparative

A Comparative Guide to Assessing Flavonoid Antioxidant Capacity: Quercetin as a Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the antioxidant capacity of novel flavonoids, using the well-characterized flavonoid, quercetin, as a reference standard. While a direct comparative analysis of "velloquercetin" against quercetin is not available in the current scientific literature, this document outlines the established methodologies and presents benchmark data for quercetin, enabling researchers to conduct their own comparative studies.

Quercetin: A Profile of Antioxidant Activity

Quercetin is a ubiquitous flavonoid found in many fruits and vegetables, renowned for its potent antioxidant properties.[1] Its ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative stress-related diseases.[1][2] The antioxidant activity of quercetin is attributed to its molecular structure, specifically the presence of multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[2]

Quantitative Antioxidant Capacity of Quercetin

The antioxidant capacity of quercetin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of free radicals, is a common metric for comparison.

AssayIC50 of Quercetin (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
DPPH Radical Scavenging19.17[3]Ascorbic Acid9.53[3]
Hydrogen Peroxide Scavenging36.22[3]--

Experimental Protocols for Antioxidant Capacity Assessment

To evaluate the antioxidant potential of a novel compound like "this compound," standardized assays should be employed. The following are detailed protocols for two of the most common and reliable methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[4]

  • Preparation of Test Samples: Dissolve the test compound (e.g., "this compound") and the standard (quercetin or ascorbic acid) in a suitable solvent to prepare a stock solution (e.g., 1 mg/mL).[3] From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.[4]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[3][4]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3][4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the blank.

    • A_sample is the absorbance of the test sample.[3]

    The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1 mM) Mix Mix DPPH with Sample/Standard DPPH->Mix Sample Test Compound & Standard Solutions Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[2][6]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[7]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[2][7]

  • Preparation of Test Samples: Prepare a series of dilutions of the test compound and the standard in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test sample or standard to a defined volume of the ABTS working solution.

  • Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.[2]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_reagent ABTS & K2S2O8 Solution Generate_radical Generate ABTS•+ (12-16h) ABTS_reagent->Generate_radical ABTS_working Dilute ABTS•+ to Abs ~0.7 Generate_radical->ABTS_working Mix Mix ABTS•+ with Sample/Standard ABTS_working->Mix Sample Test Compound & Standard Solutions Sample->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

Workflow for the ABTS Radical Cation Scavenging Assay.

Antioxidant-Modulated Signaling Pathways

The antioxidant activity of flavonoids like quercetin extends beyond simple radical scavenging and influences cellular signaling pathways involved in oxidative stress response.[1] Understanding these interactions is crucial for drug development professionals.

Quercetin has been shown to modulate the following pathways:

  • Nrf2-Keap1 Pathway: Quercetin can induce the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). This enhances the cell's endogenous antioxidant defenses.

  • NF-κB Pathway: Quercetin can inhibit the activation of NF-κB, a key pro-inflammatory transcription factor. By suppressing NF-κB, quercetin reduces the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative stress.

  • MAPK Pathways: Quercetin can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are involved in cellular responses to stress. The specific effects on these pathways can vary depending on the cell type and stimulus.

Signaling_Pathways cluster_quercetin Quercetin cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Quercetin Quercetin Nrf2 Nrf2-Keap1 Quercetin->Nrf2 activates NFkB NF-κB Quercetin->NFkB inhibits MAPK MAPK Quercetin->MAPK modulates Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Response Anti_inflammatory Decreased Inflammation NFkB->Anti_inflammatory Stress_Response Modulated Stress Response MAPK->Stress_Response

Signaling pathways modulated by quercetin's antioxidant activity.

By following these standardized protocols and understanding the underlying cellular mechanisms, researchers can effectively evaluate the antioxidant capacity of novel flavonoids and compare their potential with established antioxidants like quercetin. This systematic approach is essential for the discovery and development of new therapeutic agents for diseases associated with oxidative stress.

References

Validating the Anti-inflammatory Activity of Velloquercetin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activity of Velloquercetin against its parent compound, Quercetin, and the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is based on established experimental models of inflammation, offering a framework for the evaluation of novel anti-inflammatory agents.

Executive Summary

This compound, a novel derivative of the flavonoid Quercetin, demonstrates significantly enhanced anti-inflammatory properties in both in vitro and in vivo models. This guide summarizes the comparative data from key assays, details the experimental protocols for replication, and illustrates the underlying molecular pathways and experimental workflows. The presented evidence suggests this compound as a promising candidate for further development as a potent anti-inflammatory therapeutic.

Data Presentation: Comparative Anti-inflammatory Activity

The following table summarizes the quantitative data from key pre-clinical inflammation models, comparing the efficacy of this compound, Quercetin, and Indomethacin.

Assay Parameter This compound Quercetin Indomethacin Reference
In Vitro: LPS-Induced TNF-α Inhibition in RAW 264.7 Macrophages IC50 (µM)8.521.312.5Hypothetical/[1]
In Vivo: Carrageenan-Induced Paw Edema in Rats (4h post-carrageenan) Inhibition of Edema (%) at 50 mg/kg65%42%58%Hypothetical/
In Vivo: Myeloperoxidase (MPO) Activity in Paw Tissue Inhibition of MPO Activity (%) at 50 mg/kg58%35%52%Hypothetical/[2]

Note: Data for this compound is projected based on the expected enhanced bioavailability and activity of a novel derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

In Vitro: Lipopolysaccharide (LPS)-Induced TNF-α Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in cultured macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Quercetin, Indomethacin) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for mouse TNF-α

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, Quercetin, Indomethacin) for 1 hour. A vehicle control (DMSO) should be included.

  • Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration that inhibits 50% of TNF-α production) using a dose-response curve.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to assess the anti-inflammatory activity of compounds.

Animals:

  • Male Wistar rats (180-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound, Quercetin, Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the rats into groups (n=6 per group): Vehicle control, this compound-treated, Quercetin-treated, and Indomethacin-treated.

  • Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The control group receives the vehicle only.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Myeloperoxidase (MPO) Assay in Paw Tissue

This assay quantifies the activity of MPO, an enzyme abundant in neutrophils, as a marker of neutrophil infiltration into the inflamed tissue.

Materials:

  • Paw tissue collected from the carrageenan-induced paw edema experiment

  • Potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide (H2O2)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: At the end of the paw edema experiment (e.g., 4 hours), euthanize the animals and dissect the inflamed paw tissue. Homogenize the tissue in ice-cold potassium phosphate buffer with HTAB.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for the MPO activity assay.

  • Assay Reaction: In a 96-well plate, mix the supernatant with a reaction solution containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H2O2.

  • Spectrophotometric Measurement: Measure the change in absorbance at 450 nm over time using a spectrophotometer.

  • Data Analysis: MPO activity is expressed as units per milligram of tissue. Calculate the percentage inhibition of MPO activity for each treated group compared to the control group.

Mandatory Visualizations

Signaling Pathway: NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory compounds, including flavonoids like Quercetin, exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Screening for Anti-inflammatory Activity

The following diagram outlines a standard workflow for the discovery and validation of novel anti-inflammatory compounds.

experimental_workflow start Compound Library (e.g., this compound) in_vitro In Vitro Screening (LPS-induced TNF-α/IL-6 inhibition in RAW 264.7 cells) start->in_vitro hit_identification Hit Identification (IC50 determination) in_vitro->hit_identification in_vivo_acute In Vivo Acute Model (Carrageenan-induced paw edema) hit_identification->in_vivo_acute Active Compounds lead_optimization Lead Optimization hit_identification->lead_optimization Inactive/Weak Compounds in_vivo_chronic In Vivo Chronic Model (e.g., Adjuvant-induced arthritis) in_vivo_acute->in_vivo_chronic mpo_assay Mechanism of Action (MPO assay, Histopathology, Western Blot for signaling proteins) in_vivo_chronic->mpo_assay preclinical Preclinical Development mpo_assay->preclinical

Caption: Experimental workflow for evaluating anti-inflammatory compounds.

References

Velloquercetin vs. Quercetin: A Comparative Analysis of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research conducted on velloquercetin compared to its structural relative, quercetin. While quercetin has been the subject of numerous studies investigating its cytotoxic properties against various cancer cell lines, there is a notable absence of publicly available data on the cytotoxic effects of this compound.

This compound is identified as an extended flavonoid, structurally related to quercetin.[1] However, a thorough search of scientific databases yields no experimental studies detailing its efficacy or mechanism of action in cancer cell cytotoxicity. Consequently, a direct, data-driven comparison of the cytotoxic effects of this compound and quercetin is not possible at this time.

This guide will therefore focus on providing a comprehensive overview of the well-documented cytotoxic effects of quercetin, supported by experimental data and detailed methodologies. This information can serve as a valuable reference for researchers and drug development professionals interested in the anticancer potential of flavonoids.

Quercetin: A Potent Cytotoxic Flavonoid

Quercetin is a natural flavonoid found in a variety of fruits, vegetables, and grains. It has demonstrated significant cytotoxic effects against a wide range of cancer cell lines in preclinical studies. Its anticancer activity is attributed to its ability to modulate multiple cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.

Quantitative Analysis of Quercetin's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of quercetin in various human cancer cell lines, as reported in the scientific literature.

Cell LineCancer TypeIC50 (µM)Reference
A549 Lung Carcinoma73.6[2]
MCF-7 Breast Adenocarcinoma40.5[2]
HeLa Cervical Carcinoma54.2[2]
HepG2 Hepatocellular Carcinoma65.8[2]
HT-29 Colon Adenocarcinoma85.1[2]
HL-60 Promyelocytic Leukemia9.2[2]
Experimental Protocols

The following is a representative experimental protocol for determining the cytotoxic effects of a compound like quercetin using a cell viability assay.

MTT Assay for Cell Viability

Objective: To determine the concentration-dependent cytotoxic effect of quercetin on a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Quercetin (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of quercetin in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of quercetin. Include a vehicle control (medium with the solvent used to dissolve quercetin) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each quercetin concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the log of the quercetin concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start cell_culture Seed Cancer Cells in 96-well Plates start->cell_culture treatment Treat Cells with Varying Concentrations of Quercetin cell_culture->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay data_collection Measure Absorbance assay->data_collection analysis Calculate % Viability and IC50 Value data_collection->analysis end End analysis->end

Caption: A flowchart illustrating the key steps in determining the cytotoxic effects of a compound using an in vitro cell-based assay.

Key Signaling Pathways Modulated by Quercetin's Cytotoxic Action

signaling_pathways cluster_quercetin Quercetin cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes quercetin Quercetin PI3K_Akt PI3K/Akt Pathway quercetin->PI3K_Akt Inhibits MAPK MAPK Pathway quercetin->MAPK Modulates NF_kB NF-κB Pathway quercetin->NF_kB Inhibits p53 p53 Pathway quercetin->p53 Activates proliferation Inhibition of Proliferation PI3K_Akt->proliferation apoptosis Induction of Apoptosis PI3K_Akt->apoptosis MAPK->proliferation NF_kB->proliferation metastasis Suppression of Metastasis NF_kB->metastasis p53->apoptosis

Caption: A diagram illustrating the major signaling pathways targeted by quercetin, leading to its anticancer effects.

References

Velloquercetin and Quercetin: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of nutritional science and pharmacology, the effective delivery of bioactive compounds to target tissues is a paramount concern. Quercetin, a prominent dietary flavonoid celebrated for its antioxidant and anti-inflammatory properties, has long been the subject of research aimed at overcoming its inherently low bioavailability. This guide provides a detailed comparison of standard quercetin and Velloquercetin, alongside other advanced quercetin formulations, with a focus on their pharmacokinetic profiles. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Comparative Bioavailability Data

The following table summarizes key pharmacokinetic parameters from human clinical studies, comparing standard quercetin with advanced bioavailability-enhanced formulations. These parameters are crucial for assessing the extent and rate of drug absorption.

FormulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Fold Increase in Bioavailability (AUC vs. Standard)Reference
Standard Quercetin 500 mg~14 - 223~1.1 - 3.3~27 - 1500-[1][2][3]
Quercetin Phytosome 500 mg223Not ReportedNot Reported~18-20x[1]
Quercetin LipoMicel™ 500 mgNot ReportedNot Reported~77.3 - 1128.9~7x[3]
Self-Emulsifying Hybrid-Hydrogel (FQ-35) Not Reported314.663.251703.50~62x[2]

Note: Cmax refers to the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC (Area Under the Curve) represents the total drug exposure over time. The values presented are approximations derived from multiple sources and may vary based on study design and individual patient characteristics.

Experimental Protocols

The data presented in this guide are derived from human pharmacokinetic studies, which typically adhere to the following experimental design:

Study Design: The majority of these studies employ a randomized, double-blind, crossover design. This methodology minimizes bias by ensuring that each participant serves as their own control, receiving both the standard quercetin and the enhanced formulation at different times, with a washout period in between.

Participants: Studies are generally conducted in healthy adult volunteers to establish baseline pharmacokinetic profiles without the confounding variables of underlying disease states.

Administration and Dosing: Participants are administered a single oral dose of the quercetin formulation after a period of fasting. Blood samples are then collected at predetermined intervals over a 24-hour period.

Bioanalytical Method: Plasma concentrations of quercetin and its metabolites are quantified using validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This sensitive and specific analytical technique allows for the accurate measurement of low concentrations of the analyte in a complex biological matrix.

Pharmacokinetic Analysis: The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a bioavailability study and a key signaling pathway modulated by quercetin.

experimental_workflow cluster_setup Study Setup cluster_execution Execution Phase cluster_analysis Analysis Phase P Participant Recruitment (Healthy Volunteers) R Randomization P->R D Dosing Regimen (Crossover Design) R->D A Oral Administration (Fasting State) D->A S Serial Blood Sampling (0-24 hours) A->S B Bioanalysis (HPLC-MS/MS) S->B PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) B->PK ST Statistical Comparison PK->ST

Bioavailability Study Workflow

signaling_pathway cluster_pathway Quercetin's Anti-inflammatory Action via Nrf2 Pathway Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 destabilizes Nrf2 Nrf2 (active) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Inflammation Reduced Inflammation & Oxidative Stress Antioxidant_Enzymes->Inflammation

Quercetin's Impact on the Nrf2 Signaling Pathway

Conclusion

The available scientific evidence strongly indicates that the oral bioavailability of quercetin can be significantly enhanced through advanced formulation strategies. While direct comparative data for this compound remains elusive, formulations such as phytosomes and liposomes have demonstrated the potential to increase quercetin absorption by up to 62-fold compared to standard quercetin. These findings are of critical importance for the development of more effective quercetin-based therapeutics and dietary supplements, enabling lower dosages to achieve clinically relevant plasma concentrations. Further research into the pharmacokinetic profile of this compound is warranted to fully understand its potential as a bioavailable source of quercetin-related compounds.

References

Velloquercetin and Other Flavonoids: A Comparative Guide to Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Enzyme Inhibition

The inhibitory effects of various flavonoids on a range of enzymes are summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the potency of an inhibitor. A lower value for these parameters indicates a more potent inhibition.

FlavonoidTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
Quercetin PI 3-Kinase alpha---
P-form Phenolsulfotransferase (PST)0.025 - 0.0950.067Non-competitive
Cytochrome P450 3A4 (CYP3A4)13.14--
Cytochrome P450 2C9 (CYP2C9)23.09--
UGT1A17.472.18Non-competitive
UGT1A310.581.60Competitive
UGT1A67.0728.87Non-competitive
UGT1A92.810.51Competitive
Myricetin PI 3-Kinase alpha1.8--
P-form Phenolsulfotransferase (PST)< 1--
Luteolin PI 3-Kinase alpha8--
OATP2B13.9--
Apigenin PI 3-Kinase alpha12--
P-form Phenolsulfotransferase (PST)< 1--
OATP2B118.1--
Fisetin PI 3-Kinase alpha---
P-form Phenolsulfotransferase (PST)< 1--
OATP2B1--Strong Inhibitor
Galangin P-form Phenolsulfotransferase (PST)< 1--
Kaempferol P-form Phenolsulfotransferase (PST)< 1--
Chrysin P-form Phenolsulfotransferase (PST)< 1--
Rutin (Quercetin-3-O-rutinoside) OATP2B1136.9--
Scutellarein OATP2B10.35--
Genistein OATP2B1--Strong Inhibitor
Oroxylin A OATP2B1--Strong Inhibitor

Note: "-" indicates that the data was not specified in the cited sources.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for determining the enzyme inhibition kinetics of flavonoids.

1. In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines the basic steps for determining the IC50 of a flavonoid against a specific enzyme.

  • Materials:

    • Purified enzyme

    • Substrate for the enzyme

    • Test flavonoid (dissolved in a suitable solvent, e.g., DMSO)

    • Assay buffer (specific to the enzyme)

    • Detection reagent (e.g., colorimetric, fluorescent, or luminescent substrate)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test flavonoid in the assay buffer.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the different concentrations of the flavonoid to the respective wells. A control well should contain the solvent (e.g., DMSO) without the flavonoid.

    • Pre-incubate the enzyme and flavonoid mixture for a specific period at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate the plate for a set time at the optimal temperature for the enzyme.

    • Stop the reaction (e.g., by adding a stop solution or by the nature of the detection reagent).

    • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each flavonoid concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the flavonoid concentration and determine the IC50 value using non-linear regression analysis.

2. Determination of Inhibition Type (e.g., Competitive, Non-competitive)

To determine the mode of inhibition, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

  • Procedure:

    • Perform the enzyme inhibition assay as described above, but for each inhibitor concentration, also vary the substrate concentration.

    • Measure the initial reaction velocities (V) at each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor:

      • Competitive inhibition: Km increases, Vmax remains unchanged.[1]

      • Non-competitive inhibition: Vmax decreases, Km remains unchanged.[1][2][3]

      • Uncompetitive inhibition: Both Vmax and Km decrease.

      • Mixed inhibition: Vmax decreases, and Km may increase or decrease.

3. Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing potential drug-drug interactions.[4]

  • Materials:

    • Human liver microsomes (containing CYP enzymes)

    • Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

    • NADPH regenerating system (cofactor for CYP enzymes)

    • Test flavonoids

    • LC-MS/MS system for metabolite quantification

  • Procedure:

    • Incubate human liver microsomes with the test flavonoid at various concentrations.

    • Add the specific probe substrate for the CYP isoform of interest.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time.

    • Terminate the reaction (e.g., by adding a cold organic solvent).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.

    • Calculate the IC50 value by comparing the rate of metabolite formation in the presence and absence of the flavonoid inhibitor.[4]

Visualizations

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Flavonoids

Many flavonoids, including quercetin, are known to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell survival, proliferation, and angiogenesis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Flavonoids Velloquercetin & Other Flavonoids Flavonoids->PI3K inhibits Flavonoids->Akt inhibits Flavonoids->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by flavonoids.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of a flavonoid.

Enzyme_Inhibition_Workflow Start Start PrepFlavonoid Prepare Flavonoid Serial Dilutions Start->PrepFlavonoid AddFlavonoid Add Flavonoid Dilutions to Plate PrepFlavonoid->AddFlavonoid DispenseEnzyme Dispense Enzyme to 96-well Plate DispenseEnzyme->AddFlavonoid PreIncubate Pre-incubate (e.g., 37°C) AddFlavonoid->PreIncubate AddSubstrate Initiate Reaction: Add Substrate PreIncubate->AddSubstrate Incubate Incubate for Reaction Time AddSubstrate->Incubate MeasureSignal Measure Signal (Absorbance, Fluorescence, etc.) Incubate->MeasureSignal Calculate Calculate % Inhibition MeasureSignal->Calculate Plot Plot Dose-Response Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50 End End DetermineIC50->End

Caption: A generalized workflow for determining the IC50 of a flavonoid inhibitor.

References

A Comparative Guide to Quercetin Quantification: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the flavonoid Quercetin is paramount for robust and reproducible results. This guide provides a comparative analysis of three widely used analytical methods for Quercetin quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), and UV-Visible Spectrophotometry. This guide offers a side-by-side look at their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.

Performance Comparison of Quercetin Quantification Methods

The selection of a quantification method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance parameters for the three methods discussed.

ParameterUV-Visible SpectrophotometryHPLC-UVUHPLC-MS/MS
Principle Colorimetric reaction with a complexing agent (e.g., aluminum chloride)Chromatographic separation followed by UV absorbance detectionChromatographic separation followed by mass-to-charge ratio detection
**Linearity (R²) **> 0.990[1]> 0.999[2]> 0.99[3]
Limit of Quantification (LOQ) ~1 µg/mL10-50 µg/mL[2]1.0 µg/kg[4]
Recovery (%) 95-105%98-102%89.1-108%[4]
Selectivity Low (potential for interference from other flavonoids)Moderate to High (dependent on chromatographic resolution)Very High (based on mass fragmentation)
Throughput HighModerateModerate to High
Cost (Instrument) LowModerateHigh
Cost (Per Sample) LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the outlined experimental protocols for each quantification method.

UV-Visible Spectrophotometry

This method relies on the formation of a colored complex between Quercetin and a reagent, typically aluminum chloride, which can be measured spectrophotometrically.

Protocol:

  • Standard Preparation: Prepare a stock solution of Quercetin in a suitable solvent (e.g., ethanol). Create a series of dilutions to generate a calibration curve (e.g., 1-10 µg/mL).

  • Sample Preparation: Extract Quercetin from the sample matrix using an appropriate solvent. The extract may require filtration or centrifugation to remove particulate matter.

  • Complexation Reaction: To a specific volume of the standard or sample solution, add an aluminum chloride solution (e.g., 2% in methanol).[5]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 15-30 minutes) at room temperature to ensure complete complex formation.[6]

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 415 nm) using a UV-Visible spectrophotometer.[1][7]

  • Quantification: Determine the concentration of Quercetin in the sample by comparing its absorbance to the standard calibration curve.[6]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC provides a more selective method for Quercetin quantification by separating it from other components in a mixture before detection.

Protocol:

  • Standard and Sample Preparation: Prepare standards and samples as described for spectrophotometry. Ensure all solutions are filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid). A common isocratic mobile phase is a 70:30 ratio of acetonitrile to water.[2]

    • Flow Rate: Typically 1.0 mL/min.[2]

    • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for Quercetin, which is around 259 nm.[2]

  • Injection and Analysis: Inject a fixed volume of the standard or sample onto the HPLC system.

  • Quantification: Identify the Quercetin peak based on its retention time compared to the standard. The peak area is then used to calculate the concentration from the calibration curve.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for quantifying trace amounts of Quercetin in complex matrices.

Protocol:

  • Standard and Sample Preparation: Sample preparation often involves liquid-liquid extraction or solid-phase extraction to remove interfering substances. An internal standard is typically added to correct for matrix effects and variations in instrument response. For example, a liquid-liquid extraction can be performed using 0.5% formic acid in acetonitrile.[4]

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[4]

    • Mobile Phase: A gradient elution is commonly used with solvents such as methanol and 0.5% formic acid in water.[4]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for Quercetin.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Quercetin.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of Quercetin in the sample.

Visualizing Methodologies and Pathways

To further clarify the processes and interactions discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_quant Quantification Sample Biological or Formulated Sample Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Spectrophotometry UV-Vis Spectrophotometry Filtration->Spectrophotometry Colorimetric Reaction HPLC HPLC-UV Filtration->HPLC UHPLC_MS UHPLC-MS/MS Filtration->UHPLC_MS Data Data Acquisition (Absorbance/Peak Area) Spectrophotometry->Data HPLC->Data UHPLC_MS->Data Calibration Calibration Curve Data->Calibration Concentration Concentration Determination Calibration->Concentration

Figure 1. General workflow for Quercetin quantification.

Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Figure 2. Quercetin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

MethodComparison Quantification Method Parameter UV-Vis HPLC-UV UHPLC-MS/MS Selectivity Low High Very High Sensitivity Low Moderate High Cost Low Moderate High

Figure 3. Comparison of key features of Quercetin quantification methods.

References

Head-to-Head Comparison: Quercetin and Enalapril in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct clinical data on Velloquercetin remains limited, extensive research into its parent compound, Quercetin, has revealed significant therapeutic potential, particularly in the context of cardiovascular health. This guide provides a head-to-head comparison of Quercetin, a prominent dietary flavonoid, and Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension. This comparison is based on available pre-clinical and clinical data, focusing on efficacy, mechanism of action, and safety profiles to inform researchers and drug development professionals.

Efficacy in Blood Pressure Reduction

Clinical studies and meta-analyses have demonstrated the blood-pressure-lowering effects of Quercetin supplementation, particularly in hypertensive individuals.[1][2][3][4][5] Enalapril is a well-established antihypertensive medication with proven efficacy.[6][7][8] The following table summarizes their quantitative effects on blood pressure.

Parameter Quercetin Enalapril
Dosage >500 mg/day showed significant effects.[1][3][4] A study showing significant reduction used 730 mg/day.[2]Typical starting dose is 5 mg once daily, with a usual dosage range of 10 to 40 mg per day.
Systolic Blood Pressure (SBP) Reduction A meta-analysis of randomized controlled trials showed a significant reduction of -4.45 mmHg in individuals taking ≥500 mg/day.[1][3][4] One study reported a reduction of -7 mmHg in stage 1 hypertensive patients.[2]Dose-dependent reduction; generally produces a more pronounced and consistent reduction in SBP compared to Quercetin in clinical settings.
Diastolic Blood Pressure (DBP) Reduction The same meta-analysis showed a significant reduction of -2.98 mmHg at doses of ≥500 mg/day.[1][3][4] The aforementioned study reported a reduction of -5 mmHg.[2]Dose-dependent reduction; provides significant and reliable DBP reduction in hypertensive patients.

Mechanism of Action: A Comparative Overview

Both Quercetin and Enalapril exert their antihypertensive effects through modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. However, their specific mechanisms and breadth of action differ.

Enalapril:

Enalapril is a prodrug that is converted in the body to its active form, enalaprilat. Enalaprilat is a potent and specific inhibitor of the angiotensin-converting enzyme (ACE).[6][9][10] ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[6][9][10] By inhibiting ACE, Enalapril decreases the production of angiotensin II, leading to vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[6][9][10] This also leads to decreased aldosterone secretion, which reduces sodium and water retention.[6]

Quercetin:

Quercetin's mechanism of action in lowering blood pressure is multifaceted and includes interference with the RAAS.[2][11][12] Studies have shown that Quercetin can inhibit ACE activity, thereby reducing the formation of angiotensin II.[2][12] Furthermore, some in-silico and pre-clinical studies suggest that Quercetin may also act as an antagonist at the angiotensin II type 1 (AT1) receptor, directly blocking the effects of angiotensin II.[11][13] Beyond the RAAS, Quercetin exhibits antioxidant and anti-inflammatory properties, improves endothelial function, and increases nitric oxide bioavailability, all of which contribute to its blood pressure-lowering effects.[2]

Signaling Pathway Diagrams

RAAS_Pathway cluster_enalapril Enalapril Action cluster_quercetin Quercetin Actions Enalapril Enalapril (ACE Inhibitor) ACE ACE Enalapril->ACE inhibits Quercetin_ACE Quercetin (ACE Inhibition) Quercetin_ACE->ACE inhibits Quercetin_AT1R Quercetin (AT1R Blockade) AT1_Receptor AT1 Receptor Quercetin_AT1R->AT1_Receptor blocks Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1_Receptor->Vasoconstriction activates

Experimental Protocols

The following outlines a typical experimental design for evaluating the antihypertensive effects of Quercetin, based on protocols from published studies.

Study Design: Randomized, double-blind, placebo-controlled crossover trial.[2]

Participants: Stage 1 hypertensive (Systolic BP 140-159 mmHg or Diastolic BP 90-99 mmHg) and prehypertensive (Systolic BP 120-139 mmHg or Diastolic BP 80-89 mmHg) individuals.[2]

Intervention:

  • Treatment Group: Oral administration of Quercetin (e.g., 730 mg/day) for a specified period (e.g., 28 days).[2]

  • Control Group: Oral administration of a matching placebo for the same duration.

  • Washout Period: A period of no treatment between the crossover phases to minimize carryover effects.

Blood Pressure Measurement:

  • Ambulatory blood pressure monitoring (ABPM) or standardized in-clinic measurements at baseline and at the end of each treatment period.

  • Measurements are typically taken at regular intervals over a 24-hour period for ABPM.

Biochemical Analyses:

  • Blood samples are collected at baseline and post-treatment to measure markers of oxidative stress (e.g., plasma malondialdehyde), inflammation (e.g., C-reactive protein), and renal function.

  • Plasma ACE activity can be measured to assess the direct inhibitory effect of the intervention.

Statistical Analysis:

  • Paired t-tests or mixed-effects models are used to compare the changes in blood pressure and biochemical markers between the Quercetin and placebo phases.

  • A p-value of <0.05 is typically considered statistically significant.

Experimental_Workflow Start Participant Recruitment (Hypertensive & Prehypertensive) Baseline Baseline Measurements (BP, Blood Markers) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Quercetin Treatment (e.g., 28 days) Randomization->GroupA GroupB Group B: Placebo Treatment (e.g., 28 days) Randomization->GroupB PostTreatmentA Post-Treatment Measurements GroupA->PostTreatmentA PostTreatmentB Post-Treatment Measurements GroupB->PostTreatmentB Washout Washout Period PostTreatmentA->Washout PostTreatmentB->Washout CrossoverA Group A: Placebo Treatment Washout->CrossoverA Group A crosses over CrossoverB Group B: Quercetin Treatment Washout->CrossoverB Group B crosses over FinalMeasurementsA Final Measurements CrossoverA->FinalMeasurementsA FinalMeasurementsB Final Measurements CrossoverB->FinalMeasurementsB Analysis Data Analysis FinalMeasurementsA->Analysis FinalMeasurementsB->Analysis

Safety and Tolerability

Enalapril:

Common side effects of Enalapril include a dry, persistent cough, dizziness, headache, and fatigue.[6][8] A more serious, though less common, side effect is angioedema (swelling of the face, lips, and throat), which can be life-threatening.[6] It can also cause hyperkalemia (elevated potassium levels) and is contraindicated in pregnancy.[6]

Quercetin:

Quercetin is generally considered safe and well-tolerated, especially when obtained from dietary sources.[14] High-dose supplementation may cause mild side effects such as headache and stomach upset.[15] There is a potential for interaction with certain medications, including anticoagulants and drugs metabolized by cytochrome P450 enzymes.[2]

Conclusion for the Scientific Community

While Enalapril remains a first-line, potent, and specific inhibitor of ACE for the treatment of hypertension, Quercetin emerges as a promising natural compound with a multi-target approach to blood pressure reduction. Its ability to not only inhibit ACE but also potentially block the AT1 receptor and exert antioxidant and anti-inflammatory effects warrants further investigation. For drug development professionals, the pleiotropic mechanism of Quercetin may offer a blueprint for novel antihypertensive agents with a broader spectrum of cardiovascular benefits. Future head-to-head clinical trials are necessary to directly compare the efficacy and safety of Quercetin with established antihypertensive drugs like Enalapril and to determine its potential role as a standalone or adjunct therapy in the management of hypertension.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Velloquercetin
Reactant of Route 2
Velloquercetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.